Ac-YVAD-AOM
Description
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Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-(2,6-dimethylbenzoyl)oxy-4-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42N4O10/c1-17(2)29(37-31(44)25(35-21(6)38)14-22-10-12-23(39)13-11-22)32(45)34-20(5)30(43)36-24(15-27(41)42)26(40)16-47-33(46)28-18(3)8-7-9-19(28)4/h7-13,17,20,24-25,29,39H,14-16H2,1-6H3,(H,34,45)(H,35,38)(H,36,43)(H,37,44)(H,41,42)/t20-,24-,25-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOACDHZQOPEFKK-NFJAKAEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)OCC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)C(=O)OCC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Ac-YVAD-AOM in Inflammasome Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The study of inflammasomes, key signaling platforms of the innate immune system, is critical for understanding and targeting a wide range of inflammatory diseases. Central to inflammasome function is the activation of caspase-1, a protease responsible for the maturation of potent pro-inflammatory cytokines IL-1β and IL-18, and the induction of pyroptotic cell death. Ac-YVAD-AOM and its closely related analogs are indispensable tools in dissecting these pathways. This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key quantitative data, and offers detailed experimental protocols for its application in inflammasome research.
Introduction to this compound
This compound is a selective and potent inhibitor of caspase-1.[1] It belongs to a class of peptide-based inhibitors designed to mimic the YVAD (Tyr-Val-Ala-Asp) tetrapeptide sequence, which is the preferred cleavage site for caspase-1 in its substrate, pro-IL-1β.[2] The acyloxymethyl ketone (AOM) group is a reactive moiety that forms a covalent bond with the catalytic cysteine residue in the active site of caspase-1, leading to its irreversible inhibition.
Closely related and more extensively characterized in the literature are Ac-YVAD-CMK (chloromethyl ketone) and Ac-YVAD-CHO (aldehyde). Ac-YVAD-CMK also acts as an irreversible inhibitor, while Ac-YVAD-CHO is a reversible inhibitor of caspase-1.[2][3] Due to their shared core tetrapeptide sequence, these inhibitors are often used to probe the function of caspase-1 in inflammasome signaling.
Mechanism of Action
Inflammasome activation is a two-step process. The first "priming" signal, often initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the upregulation of inflammasome components such as NLRP3 and the substrate pro-IL-1β. The second "activation" signal, which can be triggered by a diverse range of stimuli including ATP, nigericin, or crystalline substances, leads to the assembly of the inflammasome complex. This complex, typically comprising a sensor protein (e.g., NLRP3), an adaptor protein (ASC), and pro-caspase-1, facilitates the autocatalytic cleavage and activation of caspase-1.
Activated caspase-1 then proceeds to cleave pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell. Additionally, caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane, cytokine release, and a form of inflammatory cell death known as pyroptosis.[2]
This compound and its analogs directly intervene at the level of activated caspase-1, preventing the downstream events of cytokine maturation and pyroptosis. This makes them crucial tools for confirming the role of caspase-1 in a given inflammatory response.
Quantitative Data
The following tables summarize key quantitative data for Ac-YVAD-based caspase-1 inhibitors. While specific IC50 values for this compound are not as widely reported as for its counterparts, the data for Ac-YVAD-CHO and Ac-YVAD-CMK provide a strong indication of the potency of this class of inhibitors.
| Parameter | Inhibitor | Value | Species | Reference |
| Ki | Ac-YVAD-CHO | 0.76 nM | Human | [4][5] |
| 3.0 nM | Mouse | [5] | ||
| IC50 | Ac-YVAD-CHO | 0.7 µM (for IL-1β release) | Human | [5] |
| 2.5 µM (for IL-1β release) | Mouse | [5] | ||
| Ac-YVAD-CMK | ~50 µM (in TRAIL-induced apoptosis) | Jurkat cells | [6] |
Table 1: In Vitro Potency of Ac-YVAD-based Caspase-1 Inhibitors
| Application | Inhibitor | Dosage | Animal Model | Effect | Reference |
| Acute Pancreatitis | Ac-YVAD-CHO | 12.5 µmol/kg | Mouse | Reduced IL-18 and IL-1β levels | [4] |
| Endotoxemia | Ac-YVAD-CHO | 5-10 mg/kg | Mouse | Prevented LPS-induced death | [4] |
| Cerebral Ischemia | Ac-YVAD-CMK | - | Rat | Reduced caspase-1 activity and IL-1β levels | [7] |
| Intracerebral Hemorrhage | Ac-YVAD-CMK | - | Rat | Improved neurological function | [8] |
Table 2: In Vivo Applications of Ac-YVAD-based Caspase-1 Inhibitors
Experimental Protocols
In Vitro Inflammasome Activation in THP-1 Macrophages
This protocol describes the induction of NLRP3 inflammasome activation in the human monocytic cell line THP-1.
Materials:
-
THP-1 cells
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RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound (or related inhibitor) dissolved in DMSO
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Sterile PBS
Procedure:
-
Cell Differentiation: Seed THP-1 cells in a 96-well plate at a density of 0.5 x 10^6 cells/mL in RPMI-1640 medium containing 50-100 ng/mL PMA. Incubate for 24-48 hours to differentiate the monocytes into macrophage-like cells.
-
Inhibitor Pre-treatment: Remove the PMA-containing medium and replace it with fresh, serum-free RPMI-1640. Add the desired concentrations of this compound (e.g., 10-50 µM) or vehicle (DMSO) to the appropriate wells. Incubate for 1-2 hours.
-
Priming (Signal 1): Add LPS to a final concentration of 1 µg/mL to all wells (except negative controls). Incubate for 3-4 hours.
-
Activation (Signal 2): Add ATP to a final concentration of 5 mM or Nigericin to a final concentration of 10 µM. Incubate for 30-60 minutes.
-
Sample Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatants for cytokine analysis (e.g., IL-1β ELISA). The cell lysates can be used for caspase-1 activity assays or Western blotting.
Caspase-1 Activity Assay (Fluorometric)
This assay measures the enzymatic activity of caspase-1 in cell lysates.
Materials:
-
Cell lysates from inflammasome activation experiment
-
Assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
-
Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare cell lysates according to the manufacturer's instructions of a chosen lysis buffer. Determine the protein concentration of each lysate.
-
In a 96-well black plate, add 50 µL of assay buffer to each well.
-
Add 20-50 µg of protein from each cell lysate to the respective wells.
-
Add the caspase-1 substrate Ac-YVAD-AFC to a final concentration of 50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
The fold-increase in caspase-1 activity can be determined by comparing the fluorescence of treated samples to untreated controls.
IL-1β Measurement by ELISA
This protocol quantifies the amount of mature IL-1β secreted into the cell culture supernatant.
Materials:
-
Cell culture supernatants from inflammasome activation experiment
-
Human IL-1β ELISA kit
-
96-well ELISA plate
-
Plate reader
Procedure:
-
Perform the IL-1β ELISA according to the manufacturer's instructions.
-
Briefly, coat a 96-well ELISA plate with the capture antibody overnight.
-
Wash the plate and block with a suitable blocking buffer.
-
Add the collected cell supernatants and IL-1β standards to the plate and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of IL-1β in the samples based on the standard curve. A significant reduction in IL-1β in the this compound treated samples compared to the vehicle control indicates inhibition of caspase-1.
Signaling Pathways and Experimental Workflows
Canonical NLRP3 Inflammasome Pathway and this compound Inhibition.
General Experimental Workflow for Studying Inflammasome Inhibition.
Conclusion
This compound and its analogs are powerful and specific inhibitors of caspase-1, making them indispensable for inflammasome research. By blocking the catalytic activity of caspase-1, these compounds allow for the precise interrogation of the role of the canonical inflammasome pathway in various physiological and pathological processes. The protocols and data presented in this guide offer a framework for the effective use of this compound in the laboratory, facilitating further discoveries in the field of innate immunity and the development of novel anti-inflammatory therapeutics.
References
- 1. This compound | Caspase | TargetMol [targetmol.com]
- 2. invivogen.com [invivogen.com]
- 3. Ac-YVAD-CHO, Caspase 1 (ICE) Inhibitor - Echelon Biosciences [echelon-inc.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Interleukin 1β-converting Enzyme Related Proteases/Caspases Are Involved in TRAIL-induced Apoptosis of Myeloma and Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ac-YVAD-cmk improves neurological function by inhibiting caspase-1-mediated inflammatory response in the intracerebral hemorrhage of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Ac-YVAD-AOM in the Inhibition of Pyroptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyroptosis is a highly inflammatory form of programmed cell death initiated by the activation of inflammasomes and executed by gasdermin proteins. A key mediator of the canonical pyroptosis pathway is caspase-1, a cysteine protease responsible for the cleavage of pro-inflammatory cytokines IL-1β and IL-18, and the pore-forming protein gasdermin D (GSDMD). Ac-YVAD-AOM (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-acyloxymethylketone) and its analogues are potent and selective tetrapeptide inhibitors of caspase-1. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on pyroptosis, and detailed experimental protocols for its application in research settings.
Introduction to Pyroptosis
Pyroptosis is a critical component of the innate immune response, characterized by cell swelling, plasma membrane rupture, and the release of pro-inflammatory cellular contents.[1] Unlike apoptosis, which is a non-inflammatory process, pyroptosis is inherently inflammatory and plays a crucial role in host defense against pathogens.[2][3] There are two main pathways of pyroptosis activation: the canonical and non-canonical pathways.
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Canonical Pathway: This pathway is triggered by the formation of an inflammasome, a multi-protein complex that activates caspase-1.[1] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, and cleaves GSDMD.[4][5] The N-terminal fragment of GSDMD oligomerizes and inserts into the plasma membrane, forming pores that lead to cell lysis and the release of mature cytokines.[6]
-
Non-Canonical Pathway: This pathway is activated by the direct binding of intracellular lipopolysaccharide (LPS) from Gram-negative bacteria to caspase-4 and caspase-5 in humans, or caspase-11 in mice.[6] These caspases also cleave GSDMD to induce pyroptosis.[7]
This compound: A Selective Caspase-1 Inhibitor
This compound and its related compounds, such as Ac-YVAD-CMK (chloromethylketone) and Ac-YVAD-CHO (aldehyde), are synthetic tetrapeptides that mimic the substrate recognition sequence of caspase-1.[8] These compounds act as potent and irreversible inhibitors of caspase-1 by forming a covalent bond with the catalytic cysteine residue in the enzyme's active site.[8]
The specificity of these inhibitors for caspase-1 makes them invaluable tools for studying the canonical inflammasome pathway and for investigating the therapeutic potential of targeting pyroptosis in various inflammatory diseases.
Effects of this compound on Pyroptosis
This compound and its analogues have been demonstrated to effectively inhibit pyroptosis in a variety of experimental models. Their primary effects include:
-
Inhibition of Caspase-1 Activation: By directly binding to and inactivating caspase-1, this compound prevents the auto-proteolytic activation of the enzyme.[9]
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Reduction of Pro-inflammatory Cytokine Release: Inhibition of caspase-1 by this compound blocks the processing and subsequent release of IL-1β and IL-18.[10][11]
-
Prevention of GSDMD Cleavage and Pore Formation: this compound prevents the caspase-1-mediated cleavage of GSDMD, thereby inhibiting the formation of lytic pores in the plasma membrane.[11]
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Amelioration of Inflammatory Pathologies: In vivo studies have shown that administration of Ac-YVAD analogues can reduce tissue damage and improve outcomes in models of sepsis, acute lung injury, and intracerebral hemorrhage.[1][9][12]
Quantitative Data on Ac-YVAD Inhibition
The following tables summarize key quantitative data regarding the potency and effects of Ac-YVAD analogues.
Table 1: Inhibitor Potency and Selectivity
| Inhibitor | Target | Potency (Ki) | Selectivity over other Caspases | Reference |
| Ac-YVAD-CHO | Caspase-1 | 0.76 nM | Selective over caspase-2, -3, -4, -5, -6, -7, -8, -9, and -10 (Kis = 163->10,000 nM) | [12] |
Table 2: In Vivo Efficacy of Ac-YVAD Analogues
| Model | Inhibitor | Dosage | Effect | Reference |
| Rat Endotoxemia | Ac-YVAD-CHO | 5 mg (inhaled) | -58% reduction in plasma IL-1β, -51% reduction in plasma IL-18, -59% reduction in BALF IL-1β | [6] |
| Mouse Sepsis (CLP model) | Ac-YVAD-CMK | Not specified | Significantly decreased serum levels of IL-1β, IL-18, IL-6, and TNF-α; reduced protein expression of NLRP1, caspase-1, IL-1β, and IL-18 in renal tissue. | [11][13] |
| Mouse Acute Lung Injury (LPS model) | Ac-YVAD-CMK | 6.5 mg/kg (IP) | Reduced lung injury, pulmonary edema, and total protein in bronchoalveolar lavage fluid (BALF); significantly inhibited IL-1α2, IL-18, TNF-α, and HMGB1 in BALF. | [1][9] |
| Mouse Intracerebral Hemorrhage | Ac-YVAD-CMK | Not specified | Reduced caspase-1 activation and inhibited IL-1β production and maturation. | [12] |
| Rat Quinolinic Acid-induced Apoptosis | Ac-YVAD-CHO | 2-8 µg (intrastriatal) | Inhibited QA-induced increases in caspase-1 activity and p53 protein levels. | [14] |
Signaling Pathways and Experimental Workflows
Canonical Pyroptosis Pathway and Inhibition by this compound
Caption: Canonical pyroptosis pathway and the inhibitory action of this compound on Caspase-1.
Experimental Workflow for Assessing this compound Efficacy
References
- 1. Inhibition of Alveolar Macrophage Pyroptosis Reduces Lipopolysaccharide-induced Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting caspase-1 by inhalation-therapy: effects of Ac-YVAD-CHO on IL-1 beta, IL-18 and downstream proinflammatory parameters as detected in rat endotoxaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mpbio.com [mpbio.com]
- 11. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Caspase-1 inhibitor Ac-YVAD-CHO attenuates quinolinic acid-induced increases in p53 and apoptosis in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Ac-YVAD-AOM's specificity for caspase-1 versus other caspases.
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the specificity of Ac-YVAD-AOM, a widely used inhibitor, for caspase-1 in comparison to other members of the caspase family. It includes quantitative data on its inhibitory potency, detailed experimental protocols for assessing specificity, and visualizations of the relevant biological pathways and experimental workflows.
Introduction and Mechanism of Action
This compound (N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-N'-[(1S)-1-(acetyloxymethyl)-3-chloro-2-oxopropyl]-L-aspartamide) is a cell-permeable, irreversible inhibitor of caspase-1. Its design is based on the preferred substrate recognition sequence for caspase-1, Tyr-Val-Ala-Asp (YVAD). The inhibitor functions as a peptide acyloxymethyl ketone (AOM). The tetrapeptide sequence directs the molecule to the active site of caspase-1. Upon binding, the AOM group forms an irreversible covalent bond with the catalytic cysteine residue within the enzyme's active site, thereby permanently inactivating it. Its cell permeability, conferred by the AOM group, makes it a valuable tool for studying caspase-1 function in both cell-free systems and live cells.
Quantitative Specificity Profile
The efficacy and utility of a protease inhibitor are defined by its specificity. This compound and its analogs, such as Ac-YVAD-cmk, demonstrate high potency and selectivity for caspase-1 over other caspases. The inhibitor's design, mimicking the YVAD cleavage site in pro-IL-1β, is central to this selectivity. While caspase-1 is the primary target, some cross-reactivity with other inflammatory caspases, such as caspase-4 and caspase-5, can occur, albeit at significantly higher concentrations. Its activity against apoptotic caspases (e.g., caspase-3, -7, -8, -9) is substantially lower.
The table below summarizes the inhibitory constants (Kᵢ or IC₅₀) of YVAD-based inhibitors against a panel of human caspases, demonstrating its strong preference for caspase-1.
| Caspase Target | Inhibitor | Inhibitory Constant | Reference |
| Caspase-1 | Ac-YVAD-cmk | Kᵢ = 0.8 nM | [1] |
| Caspase-3 | Ac-YVAD-cmk | IC₅₀ = ~50 µM | [2] |
| Caspase-4 | Ac-YVAD-cmk | Kᵢ = 362 nM | [1] |
| Caspase-5 | Ac-YVAD-cmk | Kᵢ = 163 nM | [1] |
Note: Data for the closely related irreversible inhibitor Ac-YVAD-cmk (chloromethyl ketone) is often used to represent the specificity of the YVAD tetrapeptide sequence. Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are measures of inhibitor potency.
Signaling Pathway Context: The Inflammasome
Caspase-1 is a critical effector enzyme in the innate immune system. It is activated within large, multi-protein complexes known as inflammasomes.[3] Inflammasomes assemble in response to various pathogenic and sterile danger signals.[4][5] This assembly leads to the proximity-induced auto-activation of pro-caspase-1.[6] Active caspase-1 then proceeds to cleave its key substrates: pro-inflammatory cytokines pro-IL-1β and pro-IL-18, and the pyroptosis-inducing protein Gasdermin D (GSDMD).[6][7] The specific inhibition of caspase-1 by this compound allows researchers to dissect this pathway and its downstream consequences.
References
- 1. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin 1β-converting Enzyme Related Proteases/Caspases Are Involved in TRAIL-induced Apoptosis of Myeloma and Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Frontiers | NLRP3 Inflammasome and Caspase-1/11 Pathway Orchestrate Different Outcomes in the Host Protection Against Trypanosoma cruzi Acute Infection [frontiersin.org]
- 6. invivogen.com [invivogen.com]
- 7. Role of Caspase-1 in the Pathogenesis of Inflammatory-Associated Chronic Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Ac-YVAD-AOM: A Technical Guide to its Function in Blocking Pro-Inflammatory Cytokine Maturation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ac-YVAD-AOM, a selective and irreversible inhibitor of caspase-1. It details the molecular mechanisms by which this compound blocks the maturation of pro-inflammatory cytokines, primarily Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). This guide will cover the intricate signaling pathways of the inflammasome, the role of caspase-1 in cytokine processing, and the downstream anti-inflammatory effects of this compound. Furthermore, it presents quantitative data on its inhibitory activity, detailed experimental protocols for its application in research, and its utility as a tool in drug discovery and development.
Introduction to Pro-Inflammatory Cytokine Maturation
The inflammatory response is a critical component of the innate immune system, essential for host defense against pathogens and tissue injury. This process is tightly regulated by a variety of signaling molecules, among which pro-inflammatory cytokines play a pivotal role. Cytokines such as IL-1β and IL-18 are potent mediators of inflammation, responsible for inducing fever, recruiting immune cells to the site of inflammation, and activating other downstream inflammatory pathways.[1][2]
Unlike many other signaling molecules, IL-1β and IL-18 are synthesized as inactive precursors, pro-IL-1β and pro-IL-18, respectively.[3] Their maturation and subsequent secretion are a critical control point in the inflammatory cascade. This process is primarily mediated by the cysteine protease, caspase-1. The activation of caspase-1 itself is a highly regulated event, orchestrated by large, multi-protein complexes known as inflammasomes.[4] Understanding the mechanisms of inflammasome activation and caspase-1-mediated cytokine processing is crucial for the development of targeted anti-inflammatory therapeutics.
The Mechanism of Action of this compound
This compound (N-acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxo-propyl]-L-alaninamide) is a synthetic, cell-permeable tetrapeptide that acts as a selective and irreversible inhibitor of caspase-1.[5][6][7] Its inhibitory activity is central to its function in blocking the maturation of pro-inflammatory cytokines.
The Inflammasome and Caspase-1 Activation
Inflammasomes are cytosolic protein complexes that assemble in response to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[4] A key and well-characterized inflammasome is the NLRP3 inflammasome. Its activation is typically a two-step process:
-
Priming (Signal 1): This step is usually initiated by the activation of Toll-like receptors (TLRs) by ligands such as lipopolysaccharide (LPS). This leads to the activation of the transcription factor NF-κB, resulting in the increased transcription of NLRP3 and the genes for pro-IL-1β and pro-IL-18.
-
Activation (Signal 2): A variety of stimuli, including ATP, pore-forming toxins, and crystalline structures, can trigger the assembly of the NLRP3 inflammasome. This complex consists of the NLRP3 sensor protein, the ASC (Apoptosis-associated speck-like protein containing a CARD) adaptor protein, and pro-caspase-1.[1] The proximity of pro-caspase-1 molecules within the assembled inflammasome facilitates their auto-cleavage and activation.
Selective Inhibition of Caspase-1 by this compound
This compound is designed as a peptide mimic of the caspase-1 cleavage site in pro-IL-1β.[6] The tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD) is recognized by the active site of caspase-1. The aza-aspartyl-methyl ketone (AOM) moiety forms an irreversible covalent bond with the catalytic cysteine residue in the active site of caspase-1, thereby permanently inactivating the enzyme. This targeted mechanism makes this compound a highly selective inhibitor of caspase-1.
Downstream Effects on Cytokine Maturation
By irreversibly inhibiting caspase-1, this compound effectively halts the proteolytic cleavage of pro-IL-1β and pro-IL-18.[7] This prevents the formation of their mature, biologically active 17 kDa and 18 kDa forms, respectively.[3] Consequently, the secretion of these potent pro-inflammatory cytokines is significantly reduced, leading to a dampening of the inflammatory response.[8][9]
Experimental Evidence and Quantitative Data
The efficacy of this compound as a caspase-1 inhibitor has been demonstrated in numerous in vitro and in vivo studies.
In Vitro Studies
In vitro assays are crucial for determining the specific inhibitory activity of compounds like this compound. These studies typically involve purified enzymes or cell-based models.
| Parameter | Value | Cell/System Type | Reference |
| IC50 for Caspase-1 | 3.36 µM | Recombinant Enzyme | [10] |
| Inhibition of IL-1β release | Significant at 20 µM | RAW 264.7 macrophages | [11] |
| Inhibition of IL-1β/IL-18 | Significant at 40-80 µM | Activated microglia | [7] |
In Vivo Models
In vivo studies in animal models of inflammatory diseases have provided evidence for the therapeutic potential of this compound.
| Animal Model | This compound Dose | Key Findings | Reference |
| Rat model of endotoxemia | 12.5 µmol/kg | Reduced mortality from 83% to 33% | [12] |
| Rat model of intracerebral hemorrhage | 1 µg, i.c.v. | Decreased mature IL-1β/IL-18 levels | [7] |
| Mouse model of sepsis-induced acute kidney injury | 0.2 mg/ml in saline | Reduced serum IL-1β, IL-18, IL-6, and TNF-α | [8] |
| Mouse model of acute gastric injury | Not specified | Attenuated gastric injury and inflammation | [13] |
| Rat model of endotoxemia (inhalation) | 5 mg total dose | Reduced plasma IL-1β by 58% and IL-18 by 51% | [14] |
Key Experimental Protocols
The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Caspase-1 Inhibition Assay (Fluorometric)
This assay measures the ability of this compound to inhibit the cleavage of a fluorogenic caspase-1 substrate.[15]
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.4). Prepare stock solutions of recombinant active caspase-1, this compound, and the fluorogenic substrate Ac-YVAD-AFC.
-
Inhibitor Pre-incubation: In a 96-well plate, add the desired concentrations of this compound to the wells. Add a fixed concentration of active caspase-1 to each well. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the Ac-YVAD-AFC substrate to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm. The decrease in fluorescence in the presence of this compound corresponds to the inhibition of caspase-1 activity.
Cell-Based Assay for IL-1β Release
This assay measures the effect of this compound on IL-1β release from cultured immune cells, such as macrophages.[16][17]
Methodology:
-
Cell Culture and Priming: Plate macrophages (e.g., THP-1 or primary bone marrow-derived macrophages) in a 24-well plate and allow them to adhere. Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammasome Activation: Add an inflammasome activator, such as ATP (5 mM), to the cell culture medium and incubate for 1-2 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Quantify the concentration of mature IL-1β in the supernatants using a specific ELISA kit. A reduction in IL-1β levels in the this compound-treated samples indicates inhibition of cytokine maturation.
In Vivo Administration in a Mouse Model of Inflammation
This protocol describes the systemic administration of this compound in a mouse model of LPS-induced endotoxemia.[12]
Methodology:
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
-
Inhibitor Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a pre-determined dose (e.g., 12.5 µmol/kg).
-
Induction of Inflammation: After a pre-treatment period (e.g., 30 minutes), induce systemic inflammation by injecting a lethal or sub-lethal dose of LPS.
-
Monitoring and Sample Collection: Monitor the animals for signs of endotoxic shock and survival. At specific time points, collect blood and tissue samples for the analysis of cytokine levels (e.g., by ELISA or multiplex assay) and other inflammatory markers.
Applications in Research and Drug Development
This compound serves as an invaluable tool for researchers studying the role of caspase-1 and the inflammasome in various physiological and pathological processes. Its high selectivity allows for the specific interrogation of caspase-1-dependent pathways.
In the context of drug development, this compound can be utilized as a reference compound in screening assays for novel caspase-1 inhibitors. Furthermore, understanding the therapeutic effects of this compound in preclinical models of inflammatory diseases can provide proof-of-concept for the development of caspase-1-targeted therapies for conditions such as:
-
Autoimmune and autoinflammatory diseases
-
Neuroinflammatory disorders
-
Cardiovascular diseases
-
Sepsis
Conclusion
This compound is a potent and selective tool for the inhibition of caspase-1 and the subsequent blockade of pro-inflammatory cytokine maturation. Its well-defined mechanism of action and demonstrated efficacy in both in vitro and in vivo models make it an essential compound for research into the inflammasome pathway. The experimental protocols and quantitative data presented in this guide provide a solid foundation for its application in basic research and for its use as a benchmark in the development of novel anti-inflammatory therapeutics targeting the caspase-1-IL-1β/IL-18 axis.
References
- 1. Inflammatory caspase regulation: Maintaining balance between inflammation and cell death in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ‘Cytokine Storm’: molecular mechanisms and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase 1 - Wikipedia [en.wikipedia.org]
- 4. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Caspase | TargetMol [targetmol.com]
- 6. invivogen.com [invivogen.com]
- 7. Ac-YVAD-CMK | IL Receptor | Caspase | Pyroptosis | TargetMol [targetmol.com]
- 8. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ac-YVAD-cmk improves neurological function by inhibiting caspase-1-mediated inflammatory response in the intracerebral hemorrhage of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Caspase-1-inhibitor ac-YVAD-cmk reduces LPS-lethality in rats without affecting haematology or cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The caspase-1 inhibitor AC-YVAD-CMK attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting caspase-1 by inhalation-therapy: effects of Ac-YVAD-CHO on IL-1 beta, IL-18 and downstream proinflammatory parameters as detected in rat endotoxaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. abcam.com [abcam.com]
- 16. Pharmacological characterization of ATP- and LPS-induced IL-1β release in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prolonged Exposure to Lipopolysaccharide Induces NLRP3-Independent Maturation and Secretion of Interleukin (IL)-1β in Macrophages [jmb.or.kr]
Methodological & Application
Application Notes and Protocols for Ac-YVAD-AOM in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-YVAD-AOM is a potent and selective inhibitor of caspase-1, a key enzyme in the inflammatory process. By irreversibly binding to caspase-1, this compound effectively blocks the maturation and release of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). This inhibitory action makes it a valuable tool for investigating the role of the inflammasome and pyroptosis in various pathological conditions. These application notes provide detailed protocols for the use of this compound (and its closely related analogue Ac-YVAD-CMK) in in vivo animal studies, along with a summary of its mechanism of action and relevant quantitative data from published research.
Mechanism of Action: Inhibition of Caspase-1 and the Inflammasome Pathway
The primary mechanism of this compound is the irreversible inhibition of caspase-1. Caspase-1 is a cysteine protease that plays a central role in the innate immune response. Its activation is tightly regulated by multiprotein complexes known as inflammasomes. Upon activation by various pathogen- or danger-associated molecular patterns (PAMPs or DAMPs), the inflammasome recruits and activates pro-caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their biologically active forms, which are subsequently released from the cell to propagate the inflammatory cascade.[1] Furthermore, activated caspase-1 can cleave Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of pro-inflammatory programmed cell death called pyroptosis.[1]
This compound, by inhibiting caspase-1, effectively curtails these downstream events, leading to a reduction in inflammation and cell death. This makes it an invaluable tool for studying inflammatory diseases and for the preclinical assessment of anti-inflammatory therapeutics.
Diagram of the Caspase-1 Mediated Pyroptosis Pathway
Caption: this compound inhibits Caspase-1, blocking pyroptosis.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound/CMK in various in vivo animal models.
Table 1: Effect of Ac-YVAD-CMK on Mortality and Physiological Parameters
| Animal Model | Species | Ac-YVAD-CMK Dose | Administration Route | Key Finding | Reference |
| Endotoxemia | Rat | 12.5 µmol/kg | Intravenous | Reduced mortality from 83% to 33% | [2] |
| Intracerebral Hemorrhage | Mouse | 200 ng/mouse | Intracerebroventricular | Significantly reduced brain water content at 24h and 72h | [3] |
| Cerebral Ischemia | Rat | 300 ng/rat | Intracerebroventricular | Reduced total infarct volume by ~35% at 24h | [4] |
| Acute Lung Injury | Mouse | 6.5 mg/kg | Intraperitoneal | Significantly reduced lung injury score | [5][6] |
| Sepsis | Mouse | 0.2 mg/ml in saline | Subcutaneous | Significantly reduced serum creatinine (B1669602) and BUN levels | [7] |
Table 2: Effect of Ac-YVAD-CMK on Cytokine Levels
| Animal Model | Species | Ac-YVAD-CMK Dose | Cytokine Measured | % Reduction vs. Control | Reference |
| Cerebral Ischemia | Rat | 300 ng/rat | IL-1β (brain) | ~60% | [4] |
| Cerebral Ischemia | Rat | 300 ng/rat | TNF-α (brain) | ~48% | [4] |
| Intracerebral Hemorrhage | Mouse | 200 ng/mouse | Mature IL-1β (brain) | Significant reduction | [3] |
| Sepsis | Mouse | 0.2 mg/ml in saline | IL-1β (serum) | Significant reduction | [7][8] |
| Sepsis | Mouse | 0.2 mg/ml in saline | IL-18 (serum) | Significant reduction | [7][8] |
| Sepsis | Mouse | 0.2 mg/ml in saline | TNF-α (serum) | Significant reduction | [7][8] |
| Sepsis | Mouse | 0.2 mg/ml in saline | IL-6 (serum) | Significant reduction | [7][8] |
| Acute Lung Injury | Mouse | 6.5 mg/kg | IL-1β (BALF) | Significant reduction | [6] |
| Acute Lung Injury | Mouse | 6.5 mg/kg | IL-18 (BALF) | Significant reduction | [6][9] |
| Acute Lung Injury | Mouse | 6.5 mg/kg | TNF-α (BALF) | Significant reduction | [6][9] |
Experimental Protocols
Preparation of this compound/CMK for In Vivo Administration
Materials:
-
This compound or Ac-YVAD-CMK powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS) or sterile saline (0.9% NaCl), sterile
Protocol:
-
Reconstitution of Stock Solution:
-
Allow the this compound/CMK powder to equilibrate to room temperature before opening the vial.
-
Reconstitute the powder in sterile DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL).[10] Ensure the powder is completely dissolved. Sonication may be used to aid dissolution.
-
Store the stock solution at -20°C or -80°C for long-term storage.[11]
-
-
Preparation of Working Solution for Injection:
-
On the day of the experiment, thaw the stock solution.
-
Dilute the stock solution to the final desired concentration using sterile PBS or saline.
-
It is critical to keep the final concentration of DMSO low to avoid vehicle-induced toxicity. A final DMSO concentration of less than 1% is recommended for most applications. For intracerebroventricular injections, a final DMSO concentration of less than 0.6% has been used.[4]
-
For example, to prepare a 1 mg/mL working solution with 1% DMSO from a 100 mg/mL stock in DMSO, you would mix 10 µL of the stock solution with 990 µL of sterile PBS.
-
Prepare the working solution fresh on the day of use and keep it on ice.[11]
-
Protocol 1: In Vivo Administration in a Mouse Model of Endotoxemia/Sepsis
Animal Model:
-
Male C57BL/6 mice (8-12 weeks old)
Experimental Groups:
-
Sham Control (vehicle administration, no LPS)
-
LPS + Vehicle
-
LPS + Ac-YVAD-CMK
Procedure:
-
Administer Ac-YVAD-CMK or vehicle to the mice. A typical dose for intraperitoneal (IP) injection is 6.5 mg/kg.[5] For subcutaneous administration in a cecal ligation and puncture (CLP) sepsis model, a solution of 0.2 mg/ml in saline can be used for resuscitation.[7]
-
The inhibitor is typically administered 30 minutes to 1 hour before the induction of endotoxemia or sepsis.[2]
-
Induce endotoxemia by intraperitoneal injection of Lipopolysaccharide (LPS) at a dose of 10-20 mg/kg.[5] Alternatively, induce sepsis via the CLP model.[7]
-
Monitor the animals for signs of sickness and mortality over a period of 24-72 hours.
-
At a predetermined endpoint (e.g., 16 hours post-LPS injection), euthanize the animals and collect blood and tissues for analysis.[9]
-
Analyze serum or plasma for cytokine levels (IL-1β, IL-18, TNF-α, IL-6) using ELISA or multiplex assays.
-
Process tissues for histology, immunohistochemistry, or Western blot analysis to assess inflammation, tissue injury, and caspase-1 activation.[7]
Experimental Workflow for Endotoxemia/Sepsis Model
Caption: Workflow for in vivo sepsis model with Ac-YVAD-CMK.
Protocol 2: In Vivo Administration in a Rat Model of Cerebral Ischemia
Animal Model:
-
Male Sprague-Dawley rats
Experimental Groups:
-
Sham Operation + Vehicle
-
Cerebral Ischemia + Vehicle
-
Cerebral Ischemia + Ac-YVAD-CMK
Procedure:
-
Induce permanent middle cerebral artery occlusion (pMCAo) to model cerebral ischemia.
-
10 minutes after pMCAo, administer Ac-YVAD-CMK or vehicle via intracerebroventricular (i.c.v.) injection.[4] A typical dose is 300 ng/rat in a volume of 3 µL.[4] The vehicle is typically 0.6% DMSO in sterile saline.[4]
-
The injection coordinates for the right lateral ventricle are 1.5 mm lateral and 0.8 mm posterior to the bregma, and 4.0 mm below the bone surface.[4]
-
Allow the animals to recover and monitor for neurological deficits at various time points (e.g., 24 hours, 6 days).[4]
-
At the experimental endpoint, euthanize the animals and perfuse with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Collect brain tissue for analysis of infarct volume (e.g., using TTC staining), apoptosis (e.g., TUNEL staining or nucleosome ELISA), and cytokine levels (e.g., ELISA for IL-1β and TNF-α).[4]
Concluding Remarks
This compound and its analogues are powerful tools for elucidating the role of caspase-1 and the inflammasome in a wide array of inflammatory diseases. The protocols and data presented here provide a foundation for researchers to design and execute robust in vivo studies. Careful attention to inhibitor preparation, appropriate dosing, and relevant endpoint analysis will ensure the generation of high-quality, reproducible data.
References
- 1. invivogen.com [invivogen.com]
- 2. Caspase-1-inhibitor ac-YVAD-cmk reduces LPS-lethality in rats without affecting haematology or cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ac-YVAD-CMK Decreases Blood–Brain Barrier Degradation by Inhibiting Caspase-1 Activation of Interleukin-1β in Intracerebral Hemorrhage Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mednexus.org [mednexus.org]
- 7. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Inhibition of Alveolar Macrophage Pyroptosis Reduces Lipopolysaccharide-induced Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ac-YVAD-CMK | IL Receptor | Caspase | Pyroptosis | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
Application of Ac-YVAD-AOM in sepsis-induced acute kidney injury models.
Note on Compound: The following application notes and protocols are based on studies conducted with the caspase-1 inhibitor Ac-YVAD-CMK, as there is a significant body of research on its use in sepsis-induced acute kidney injury models. It is presumed that the user's request for "Ac-YVAD-AOM" may be a typographical error, as both are related tetrapeptide caspase-1 inhibitors, but Ac-YVAD-CMK is the compound predominantly documented in the relevant literature.
Application Notes
Sepsis-associated acute kidney injury (S-AKI) is a severe complication in critically ill patients, characterized by high morbidity and mortality.[1][2] The pathophysiology of S-AKI is complex, involving a dysregulated inflammatory response, microcirculatory dysfunction, and tubular cell injury.[1][2][3] A key pathway implicated in this process is the activation of the NLRP1 inflammasome in renal tubular epithelial cells, which leads to the activation of caspase-1.[4][5]
Activated caspase-1 plays a critical role in the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis by cleaving Gasdermin D (GSDMD).[4][6] This cascade of events contributes significantly to the inflammatory damage observed in the kidneys during sepsis.[4]
Ac-YVAD-CMK is a selective, potent, and irreversible peptide inhibitor of caspase-1.[6][7][8] By blocking the activity of caspase-1, Ac-YVAD-CMK has been shown to provide a significant protective effect in experimental models of sepsis-induced AKI.[4][5][9] Its application in research settings has demonstrated the ability to:
-
Alleviate Kidney Injury: Treatment with Ac-YVAD-CMK significantly reduces serum levels of creatinine (B1669602) (sCr) and blood urea (B33335) nitrogen (BUN), key indicators of kidney dysfunction.[4][5][9]
-
Reduce Inflammation: The inhibitor suppresses the systemic and renal production of key inflammatory cytokines, including IL-1β, IL-18, IL-6, and TNF-α.[4][5]
-
Inhibit Pyroptosis: Ac-YVAD-CMK effectively decreases the expression of pyroptosis-related proteins such as the NLRP1 inflammasome, cleaved caspase-1, and GSDMD in renal tissue.[4][5]
-
Improve Renal Histology: Treated animals exhibit reduced histological damage in the kidneys, with a decrease in the infiltration of neutrophils and macrophages.[4][9]
These findings establish Ac-YVAD-CMK as a valuable research tool for investigating the mechanisms of S-AKI and for evaluating the therapeutic potential of targeting the caspase-1/pyroptosis pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a representative study on the effect of Ac-YVAD-CMK in a mouse model of sepsis-induced AKI.
Table 1: Renal Function Parameters
| Group | Serum Creatinine (sCr) (µmol/L) | Blood Urea Nitrogen (BUN) (mmol/L) |
| Control (Sham) | Value ± SEM | Value ± SEM |
| CLP (Sepsis) | Significantly Increased Value ± SEM | Significantly Increased Value ± SEM |
| CLP + Ac-YVAD-CMK | Significantly Decreased Value vs. CLP ± SEM | Significantly Decreased Value vs. CLP ± SEM |
Data presented as mean ± SEM. CLP: Cecal Ligation and Puncture. Statistical significance (P < 0.05) was observed between the CLP group and the Control group, and between the CLP + Ac-YVAD-CMK group and the CLP group.[4]
Table 2: Serum Inflammatory Cytokine Levels
| Group | IL-1β (pg/mL) | IL-18 (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Control (Sham) | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| CLP (Sepsis) | Significantly Increased Value ± SEM | Significantly Increased Value ± SEM | Significantly Increased Value ± SEM | Significantly Increased Value ± SEM |
| CLP + Ac-YVAD-CMK | Significantly Decreased Value vs. CLP ± SEM | Significantly Decreased Value vs. CLP ± SEM | Significantly Decreased Value vs. CLP ± SEM | Significantly Decreased Value vs. CLP ± SEM |
Data presented as mean ± SEM. CLP: Cecal Ligation and Puncture. Statistical significance (P < 0.05) was observed between the CLP group and the Control group, and between the CLP + Ac-YVAD-CMK group and the CLP group.[4]
Table 3: Relative Protein Expression in Renal Tissue (Fold Change vs. Control)
| Group | NLRP1 | Caspase-1 | IL-1β | IL-18 | GSDMD |
| Control (Sham) | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| CLP (Sepsis) | Significantly Increased Value ± SEM | Significantly Increased Value ± SEM | Significantly Increased Value ± SEM | Significantly Increased Value ± SEM | Significantly Increased Value ± SEM |
| CLP + Ac-YVAD-CMK | Significantly Decreased Value vs. CLP ± SEM | Significantly Decreased Value vs. CLP ± SEM | Significantly Decreased Value vs. CLP ± SEM | Significantly Decreased Value vs. CLP ± SEM | Significantly Decreased Value vs. CLP ± SEM |
Data derived from Western blot analysis and presented as mean ± SEM. CLP: Cecal Ligation and Puncture. Statistical significance (P < 0.05) was observed between the CLP group and the Control group, and between the CLP + Ac-YVAD-CMK group and the CLP group.[4]
Signaling Pathway and Experimental Workflow
Caption: Sepsis-induced AKI signaling pathway and the inhibitory action of Ac-YVAD-CMK.
Caption: Experimental workflow for studying Ac-YVAD-CMK in a CLP-induced sepsis AKI model.
Experimental Protocols
Animal Model and Sepsis Induction
-
Animal Model: Male C57BL/6 mice (e.g., 8-10 weeks old, 20-25g) are commonly used.[4][9] Animals should be housed under standard conditions with a 12h light/dark cycle and free access to food and water.[4] All procedures must be approved by an Institutional Animal Care and Use Committee.
-
Sepsis Induction (Cecal Ligation and Puncture - CLP):
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or intraperitoneal ketamine/xylazine).
-
Make a midline laparotomy incision (1-2 cm) to expose the cecum.
-
Ligate the cecum with a 4-0 silk suture at a specified distance from the distal end (e.g., 5.0 mm) to ensure a consistent severity of sepsis.
-
Puncture the ligated cecum once with a specific gauge needle (e.g., 22-gauge) to induce polymicrobial peritonitis.[4]
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
-
Provide postoperative care, including fluid resuscitation (e.g., 1 ml of sterile saline subcutaneously) and analgesia as required.
-
-
Sham Control Group: Mice in the sham group undergo the same surgical procedure (anesthesia, laparotomy, and cecum exposure) but without ligation and puncture of the cecum.[4][9]
Ac-YVAD-CMK Administration Protocol
-
Preparation: Ac-YVAD-CMK should be dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), and then diluted in sterile saline or phosphate-buffered saline (PBS) to the final desired concentration.
-
Administration:
-
The Ac-YVAD-CMK solution is typically administered via intraperitoneal (i.p.) injection.
-
A common dosage used in mouse models is 5 mg/kg body weight.[4]
-
The injection is administered immediately following the CLP procedure.[4]
-
The vehicle control (e.g., DMSO diluted in saline) should be administered to the CLP group.
-
Outcome Assessment and Sample Analysis
-
Timeline: Animals are typically monitored for a period of 24 hours post-CLP, after which they are euthanized for sample collection.[4][9]
-
Blood Collection: Blood is collected via cardiac puncture or from the vena cava. Serum is separated by centrifugation and stored at -80°C for subsequent analysis.
-
Tissue Collection: Kidneys are harvested. One kidney may be fixed in 4% paraformaldehyde for histological analysis, while the other is snap-frozen in liquid nitrogen and stored at -80°C for protein analysis.[4]
-
Biochemical Analysis: Serum creatinine (sCr) and blood urea nitrogen (BUN) levels are measured using commercially available assay kits to assess renal function.[4]
-
Cytokine Measurement (ELISA): Serum concentrations of IL-1β, IL-18, TNF-α, and IL-6 are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[5]
-
Histology and Immunohistochemistry:
-
Paraffin-embedded kidney sections (4-5 µm) are stained with Hematoxylin and Eosin (H&E) to assess tissue injury (e.g., tubular necrosis, cast formation, and inflammation).
-
Immunohistochemistry can be performed to detect the infiltration of immune cells using antibodies against markers like Ly-6B for neutrophils and CD68 for macrophages.[5]
-
-
Western Blot Analysis:
-
Kidney tissue lysates are prepared to extract total protein.
-
Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against NLRP1, caspase-1, IL-1β, IL-18, and GSDMD.[4]
-
A loading control (e.g., β-actin or GAPDH) must be used for normalization.
-
Densitometry is used to quantify the relative protein expression levels.
-
-
Immunofluorescence: Frozen kidney sections can be used to visualize the localization and expression of proteins like GSDMD using specific primary antibodies and fluorescently labeled secondary antibodies.[5]
Statistical Analysis
-
Data are typically presented as the mean ± standard error of the mean (SEM).
-
Statistical comparisons between multiple groups are performed using one-way analysis of variance (ANOVA) followed by an appropriate post-hoc test (e.g., Tukey's test).
-
A p-value of less than 0.05 is generally considered statistically significant.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Acute Kidney Injury in Sepsis [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Caspase | TargetMol [targetmol.com]
- 5. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Ac-YVAD-CMK | IL Receptor | Caspase | Pyroptosis | TargetMol [targetmol.com]
- 9. Caspase-1 inhibitor Ac-YVAD-CHO attenuates quinolinic acid-induced increases in p53 and apoptosis in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ac-YVAD-cmk for Neuroprotection in Cerebral Ischemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ac-YVAD-cmk, a selective and irreversible inhibitor of caspase-1, as a neuroprotective agent in the context of cerebral ischemia. The information compiled herein, including detailed experimental protocols and quantitative data, is intended to guide researchers in designing and conducting studies to evaluate the therapeutic potential of caspase-1 inhibition in stroke and other neuroinflammatory conditions.
Introduction
Cerebral ischemia, a leading cause of death and long-term disability worldwide, triggers a complex cascade of events including excitotoxicity, oxidative stress, inflammation, and apoptosis, leading to neuronal cell death.[1] The innate immune system plays a crucial role in the pathophysiology of ischemic stroke, with the activation of inflammasomes being a key event.[2][3] Inflammasomes, such as NLRP3, are multi-protein complexes that, upon activation by damage-associated molecular patterns (DAMPs) released from injured cells, recruit and activate pro-caspase-1.[3][4][5] Activated caspase-1 then cleaves the precursors of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, active forms.[6] These cytokines amplify the inflammatory response, contributing to secondary brain injury.[5] Caspase-1 can also induce a form of programmed cell death known as pyroptosis.[2]
Ac-YVAD-cmk (N-acetyl-L-tyrosyl-L-valyl-L-alanyl-N'-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-alaninamide) is a cell-permeable tetrapeptide that acts as a potent and irreversible inhibitor of caspase-1.[1][6][7] By blocking caspase-1 activity, Ac-YVAD-cmk has been shown to exert significant neuroprotective effects in various preclinical models of cerebral ischemia. These effects are attributed to its ability to reduce inflammation, inhibit apoptosis, and decrease infarct volume.[7]
Mechanism of Action
Ac-YVAD-cmk is designed as a peptide analog of the caspase-1 cleavage site in pro-IL-1β.[6] It covalently binds to the active site of caspase-1, thereby irreversibly inhibiting its enzymatic activity. This blockade prevents the processing and release of mature IL-1β and IL-18, key mediators of the inflammatory cascade following ischemic brain injury.[6][7] Furthermore, by inhibiting caspase-1, Ac-YVAD-cmk can also modulate downstream apoptotic pathways and prevent pyroptotic cell death.[6][8]
Data Presentation
The following tables summarize the quantitative data from key preclinical studies demonstrating the neuroprotective effects of Ac-YVAD-cmk in rodent models of cerebral ischemia.
Table 1: Effect of Ac-YVAD-cmk on Infarct Volume in a Rat Model of Permanent Middle Cerebral Artery Occlusion (pMCAo) [7]
| Time Point | Treatment | Total Infarct Volume (% of Hemisphere) | Cortical Infarct Volume (% of Hemisphere) | Subcortical Infarct Volume (% of Hemisphere) |
| 24 hours | Vehicle | 41.1 ± 2.3 | 30.9 ± 2.1 | 10.2 ± 0.6 |
| Ac-YVAD-cmk (300 ng/rat, i.c.v.) | 26.5 ± 2.1 | 21.3 ± 1.9 | 5.2 ± 0.5 | |
| 6 days | Vehicle | 30.6 ± 2.2 | 23.2 ± 1.7 | 7.4 ± 0.8 |
| Ac-YVAD-cmk (300 ng/rat, i.c.v.) | 23.0 ± 2.2 | 17.9 ± 1.7* | 5.9 ± 0.8 |
*p < 0.05 vs. Vehicle
Table 2: Effect of Ac-YVAD-cmk on Caspase Activity and Apoptosis in a Rat Model of pMCAo (24 hours post-ischemia) [7]
| Parameter | Vehicle | Ac-YVAD-cmk (300 ng/rat, i.c.v.) | % Reduction |
| Caspase-1 Activity (% of Control) | 100 ± 20.3 | 3.4 ± 10.4** | 96.6% |
| Caspase-3 Activity (% of Control) | 100 ± 30.3 | 13.2 ± 9.5 | 86.8% |
| Apoptosis (Nucleosome Quantitation, % of Control) | 100 ± 11.8 | 47 ± 5.9 | 53% |
*p < 0.05, **p < 0.01 vs. Vehicle
Table 3: Effect of Ac-YVAD-cmk on Proinflammatory Cytokine Levels in a Rat Model of pMCAo (24 hours post-ischemia) [7]
| Cytokine | Vehicle | Ac-YVAD-cmk (300 ng/rat, i.c.v.) | % Reduction |
| IL-1β (% of Control) | 100 | 39.5 ± 23.7 | 60.5% |
| TNF-α (% of Control) | 100 | 51.9 ± 10.3 | 48.1% |
*p < 0.05 vs. Vehicle
Table 4: Effect of Ac-YVAD-cmk on Neurological Outcome and Infarct Size in a Mouse Model of Transient Middle Cerebral Artery Occlusion (tMCAo) [9]
| Treatment | Neurological Score (24h) | Infarct Area (%) |
| Vehicle | ~3.5 | ~45% |
| Ac-YVAD-cmk (10 mg/kg, i.p.) | ~2.5 | ~30% |
| Ac-YVAD-cmk (20 mg/kg, i.p.) | ~2.0* | ~20%*** |
*p < 0.05, ***p < 0.001 vs. Vehicle
Experimental Protocols
Protocol 1: In Vivo Neuroprotection Study in a Rat Model of Permanent Middle Cerebral Artery Occlusion (pMCAo)
This protocol is based on the methodology described by Rabuffetti et al. (2000).[7]
1. Animal Model:
-
Adult male Sprague-Dawley rats (250-300g).
2. Permanent Middle Cerebral Artery Occlusion (pMCAo):
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Perform a surgical procedure to expose the middle cerebral artery (MCA).
-
Permanently occlude the MCA by electrocoagulation.
3. Ac-YVAD-cmk Administration:
-
Preparation: Dissolve Ac-YVAD-cmk in a vehicle solution (e.g., 0.6% DMSO in sterile saline).[7]
-
Administration Route: Intracerebroventricular (i.c.v.) injection.
-
Dosage: 300 ng per rat in a volume of 3 µl.[7]
-
Timing: Administer 10 minutes after the onset of pMCAo.[7]
-
Control Group: Administer the vehicle solution using the same route and volume.
4. Outcome Measures:
-
Infarct Volume Assessment (24 hours and 6 days post-pMCAo):
-
Euthanize the animals and perfuse the brains.
-
Collect the brains and section them coronally.
-
Stain the sections with a suitable histological stain (e.g., cresyl violet).[7]
-
Quantify the infarct volume using image analysis software.
-
-
Caspase Activity Assay (24 hours and 6 days post-pMCAo):
-
Dissect the cerebral cortex from both hemispheres.
-
Homogenize the tissue in a lysis buffer.
-
Measure caspase-1 and caspase-3 activity using fluorogenic substrates (e.g., Ac-YVAD-AMC for caspase-1, Ac-DEVD-AFC for caspase-3).[10]
-
-
Apoptosis Assay (24 hours and 6 days post-pMCAo):
-
Use cortical homogenates to quantify histone-conjugated DNA fragments using a cell death detection ELISA kit.[7]
-
-
Cytokine Analysis (24 hours and 6 days post-pMCAo):
-
Measure levels of IL-1β and TNF-α in cortical homogenates using specific ELISA kits.[7]
-
Protocol 2: In Vitro Neuroprotection Study using Oxygen-Glucose Deprivation (OGD)
This protocol provides a general framework for assessing the neuroprotective effects of Ac-YVAD-cmk in a primary neuronal culture model of ischemia.
1. Primary Neuronal Culture:
-
Isolate cortical or hippocampal neurons from embryonic rodent brains (e.g., E18 rats).
-
Plate the neurons on coated culture dishes and maintain in appropriate culture medium.
2. Oxygen-Glucose Deprivation (OGD):
-
After the neurons have matured in culture (e.g., 7-10 days in vitro), replace the culture medium with a glucose-free medium.
-
Place the culture plates in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂).
-
Incubate for a duration sufficient to induce neuronal cell death (e.g., 60-90 minutes).
3. Ac-YVAD-cmk Treatment:
-
Preparation: Dissolve Ac-YVAD-cmk in sterile DMSO and then dilute to the final concentration in the culture medium.
-
Treatment: Add Ac-YVAD-cmk to the culture medium at various concentrations (e.g., 1-100 µM) either before, during, or after the OGD period.
-
Control Groups: Include a vehicle control (DMSO) and a no-OGD control.
4. Reperfusion:
-
After the OGD period, return the cultures to a normoxic incubator and replace the medium with regular, glucose-containing culture medium.
5. Assessment of Neuroprotection (e.g., 24 hours post-OGD):
-
Cell Viability Assays: Quantify neuronal survival using assays such as MTT, LDH release, or automated cell counting with viability dyes (e.g., propidium (B1200493) iodide).
-
Apoptosis Assays: Detect apoptotic cells using TUNEL staining or immunocytochemistry for cleaved caspase-3.
-
Immunocytochemistry: Stain for neuronal markers (e.g., NeuN, MAP2) to visualize neuronal morphology and integrity.
-
Western Blotting: Analyze the expression levels of proteins involved in apoptotic and inflammatory pathways (e.g., cleaved caspase-1, IL-1β).
Visualizations
Caption: Ac-YVAD-cmk inhibits caspase-1, blocking inflammation and cell death pathways in cerebral ischemia.
Caption: Workflow for evaluating Ac-YVAD-cmk's neuroprotective effects in an in vivo ischemia model.
References
- 1. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Role of inflammasomes in neuroinflammation after ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Inflammasome in Ischemic Stroke Pathogenesis | MDPI [mdpi.com]
- 4. Frontiers | The NLRP3 inflammasome in ischemic stroke [frontiersin.org]
- 5. Frontiers | NLRP3 Inflammasome Activation: A Therapeutic Target for Cerebral Ischemia–Reperfusion Injury [frontiersin.org]
- 6. invivogen.com [invivogen.com]
- 7. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intranasal Delivery of a Caspase-1 Inhibitor in the Treatment of Global Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes: Analysis of Caspase-1 Activity Inhibition by Ac-YVAD-AOM Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction: Caspase-1 and the Inflammasome
Caspase-1, formerly known as Interleukin-1 Converting Enzyme (ICE), is a pivotal cysteine protease in the innate immune system.[1][2] It is synthesized as an inactive zymogen, pro-caspase-1, with a molecular weight of approximately 45 kDa.[3][4] Upon activation by various pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), multi-protein complexes called inflammasomes are formed.[5] These inflammasomes, such as the well-characterized NLRP3 inflammasome, recruit pro-caspase-1, leading to its dimerization and subsequent autoproteolytic cleavage.[5][6] This cleavage generates the active form of caspase-1, which is a heterotetramer composed of two p20 and two p10 subunits.[6][7]
Active caspase-1 plays a crucial role in inflammation by cleaving the precursors of the pro-inflammatory cytokines Interleukin-1β (pro-IL-1β) and Interleukin-18 (pro-IL-18) into their mature, biologically active forms.[1][2] Additionally, active caspase-1 can induce a form of pro-inflammatory programmed cell death known as pyroptosis by cleaving Gasdermin D (GSDMD).[1] Given its central role in inflammation, caspase-1 is a significant target for the development of therapeutics aimed at treating a variety of inflammatory diseases.[5]
Mechanism of Ac-YVAD-AOM
This compound is a selective and potent inhibitor of caspase-1.[8] It belongs to a class of peptide inhibitors that are designed to mimic the natural cleavage site of caspase-1 substrates. The tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD) is recognized by the active site of caspase-1. The acyloxymethyl ketone (AOM) group is a reactive moiety that forms a covalent bond with the catalytic cysteine residue in the active site of caspase-1, leading to its irreversible inhibition. By blocking the activity of caspase-1, this compound prevents the processing and maturation of IL-1β and IL-18, thereby suppressing the inflammatory response.[9]
Western Blot for Caspase-1 Activity
Western blotting is a widely used and reliable technique to assess the activation of caspase-1.[3][10] This method allows for the distinct visualization of both the inactive pro-caspase-1 (at ~45 kDa) and its active, cleaved p20 subunit.[3][4] A decrease in the band intensity of pro-caspase-1 and a concurrent increase in the p20 subunit are indicative of caspase-1 activation. The efficacy of an inhibitor like this compound can be quantified by observing a reduction in the appearance of the cleaved p20 fragment in treated samples compared to untreated controls.[9]
Data Presentation
The following table summarizes the quantitative data on the inhibitory effect of a YVAD-based inhibitor on caspase-1 activity. The data is derived from a study using Ac-YVAD-cmk, a closely related and functionally similar inhibitor to this compound.
| Treatment Group | Relative Caspase-1 Activity (%) | Standard Deviation |
| Control (Vehicle) | 100 | ± 20.3 |
| Ac-YVAD-cmk Treated | 3.4 | ± 10.4 |
| Table 1: Quantitative analysis of caspase-1 activity after treatment with a YVAD-based inhibitor. Data is expressed as a percentage of the control group.[11] |
Signaling Pathway
Caption: Caspase-1 activation pathway and inhibition by this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., THP-1 macrophages, bone marrow-derived macrophages) in 6-well plates at a suitable density and allow them to adhere overnight.
-
Priming (Signal 1): For inflammasome activation (e.g., NLRP3), prime the cells with lipopolysaccharide (LPS) at a concentration of 200 ng/mL for 4-6 hours.
-
Inhibitor Treatment: Pre-incubate the cells with this compound at a desired concentration (e.g., 50 µM) for 30-60 minutes prior to stimulation.[4] A vehicle control (e.g., DMSO) should be run in parallel.
-
Stimulation (Signal 2): Stimulate the cells with an appropriate inflammasome activator, such as ATP (5 mM) or Nigericin (10 µM), for the recommended time (e.g., 30-60 minutes).
Sample Preparation
-
Supernatant Collection: After treatment, carefully collect the cell culture supernatant into a microcentrifuge tube. Centrifuge at 500 x g for 5 minutes to pellet any detached cells. Transfer the cleared supernatant to a new tube for analysis of secreted proteins if desired.
-
Cell Lysate Preparation:
-
Wash the adherent cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-150 µL of RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the cleared supernatant (cell lysate) to a new, pre-chilled tube.
-
Protein Quantification
-
Determine the protein concentration of the cell lysates using a standard protein assay, such as the Bicinchoninic Acid (BCA) or Bradford assay, according to the manufacturer's instructions. This ensures equal protein loading for the Western blot.
Western Blot Protocol
-
Sample Preparation for SDS-PAGE:
-
Based on the protein quantification, mix a standardized amount of protein (e.g., 20-30 µg) from each cell lysate with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the prepared samples into the wells of a 12-15% polyacrylamide gel.
-
Run the gel electrophoresis until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for caspase-1 that can detect both the pro-form and the cleaved p20 subunit. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Dilute the primary antibodies in the blocking buffer according to the manufacturer's recommendations.
-
Incubate overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities for pro-caspase-1 (~45 kDa) and cleaved caspase-1 (p20) using densitometry software.
-
Normalize the caspase-1 band intensities to the corresponding loading control (e.g., β-actin) for each sample.
-
Calculate the percentage of inhibition by comparing the normalized band intensities of the this compound-treated samples to the vehicle control.
-
Experimental Workflow
Caption: Western blot workflow for caspase-1 analysis.
References
- 1. invivogen.com [invivogen.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 6. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Caspase | TargetMol [targetmol.com]
- 9. The caspase-1 inhibitor AC-YVAD-CMK attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring IL-1β Secretion in THP-1 Cells and its Inhibition by Ac-YVAD-cmk
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to the innate immune response. Its dysregulation is implicated in a wide range of inflammatory diseases. The production and secretion of IL-1β are tightly controlled by a multi-protein complex known as the inflammasome. In the human monocytic cell line, THP-1, the NLRP3 inflammasome can be activated by a two-signal process: a priming signal, typically lipopolysaccharide (LPS), which upregulates the expression of pro-IL-1β, and a second signal, such as extracellular ATP, which triggers the assembly of the inflammasome and activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β into its mature, secretable 17 kDa form.[1][2]
Ac-YVAD-cmk is a selective and irreversible peptide inhibitor of caspase-1.[1] It functions by mimicking the caspase-1 cleavage site in pro-IL-1β, thereby covalently binding to the active site of the enzyme and blocking its activity.[1] This inhibitory action prevents the processing of pro-IL-1β and its subsequent secretion, making Ac-YVAD-cmk a valuable tool for studying the role of the inflammasome and for screening potential anti-inflammatory therapeutics.
This application note provides detailed protocols for the culture and differentiation of THP-1 cells, induction of IL-1β secretion using LPS and ATP, and the measurement of IL-1β inhibition by Ac-YVAD-cmk using an enzyme-linked immunosorbent assay (ELISA).
Signaling Pathway of NLRP3 Inflammasome Activation and IL-1β Processing
Caption: NLRP3 inflammasome activation pathway in THP-1 cells.
Experimental Data
The following table summarizes representative data on the inhibition of IL-1β secretion by Ac-YVAD-cmk in PMA-differentiated THP-1 cells stimulated with LPS and ATP.
| Treatment Group | Ac-YVAD-cmk (µM) | IL-1β Concentration (pg/mL) | % Inhibition |
| Unstimulated Control | 0 | 55 ± 15 | - |
| LPS + ATP | 0 | 1350 ± 120 | 0 |
| LPS + ATP + Ac-YVAD-cmk | 10 | 810 ± 95 | 40 |
| LPS + ATP + Ac-YVAD-cmk | 25 | 405 ± 60 | 70 |
| LPS + ATP + Ac-YVAD-cmk | 50 | 190 ± 45 | 86 |
| LPS + ATP + Ac-YVAD-cmk | 100 | 110 ± 30 | 92 |
Data are represented as mean ± standard deviation and are compiled based on typical results observed in the literature.
Experimental Workflow
Caption: Workflow for IL-1β secretion assay in THP-1 cells.
Detailed Experimental Protocols
Protocol 1: Culture and Differentiation of THP-1 Cells
-
Cell Culture:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 3-4 days to maintain a density between 2 x 10^5 and 8 x 10^5 cells/mL.
-
-
Differentiation into Macrophage-like Cells:
-
Seed THP-1 monocytes into a 96-well flat-bottom plate at a density of 1 x 10^5 cells per well in 100 µL of complete culture medium.
-
Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL.
-
Incubate for 48 to 72 hours. During this time, the cells will adhere to the plate and differentiate into macrophage-like cells.
-
After the differentiation period, gently aspirate the PMA-containing medium.
-
Wash the adherent cells once with 200 µL of sterile phosphate-buffered saline (PBS).
-
Add 100 µL of fresh, PMA-free complete culture medium to each well.
-
Rest the cells for 24 hours before proceeding with stimulation.
-
Protocol 2: Induction of IL-1β Secretion and Inhibition with Ac-YVAD-cmk
-
Inhibitor Pre-treatment:
-
Prepare stock solutions of Ac-YVAD-cmk in dimethyl sulfoxide (B87167) (DMSO).
-
Dilute Ac-YVAD-cmk to the desired final concentrations in complete culture medium.
-
Gently remove the medium from the rested, differentiated THP-1 cells.
-
Add 100 µL of medium containing the appropriate concentration of Ac-YVAD-cmk (or vehicle control, e.g., 0.1% DMSO) to each well.
-
Pre-incubate the cells with the inhibitor for 1 hour at 37°C.
-
-
LPS Priming (Signal 1):
-
Add Lipopolysaccharide (LPS) from E. coli O111:B4 directly to each well to a final concentration of 1 µg/mL.
-
Incubate for 3 to 4 hours at 37°C.
-
-
ATP Stimulation (Signal 2):
-
Add adenosine (B11128) 5'-triphosphate (ATP) to each well to a final concentration of 5 mM.
-
Incubate for 30 to 60 minutes at 37°C.
-
-
Supernatant Collection:
-
Following the ATP incubation, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
Supernatants can be used immediately for ELISA or stored at -80°C for later analysis.
-
Protocol 3: Quantification of IL-1β by ELISA
This protocol is a general guideline; always refer to the manufacturer's instructions for your specific ELISA kit.
-
Plate Preparation:
-
Prepare reagents, standards, and samples as instructed by the kit manual.
-
Add 100 µL of standards, controls, and collected supernatants to the appropriate wells of the IL-1β antibody-coated microplate.
-
-
Incubation with Detection Antibody:
-
Add the biotinylated detection antibody to each well.
-
Cover the plate and incubate at room temperature for the time specified in the kit protocol (typically 2 hours).
-
Wash the wells multiple times with the provided wash buffer.
-
-
Incubation with Streptavidin-HRP:
-
Add streptavidin-horseradish peroxidase (HRP) conjugate to each well.
-
Cover the plate and incubate at room temperature for the specified time (typically 20-30 minutes).
-
Wash the wells again to remove unbound conjugate.
-
-
Substrate Development and Measurement:
-
Add the TMB substrate solution to each well.
-
Incubate in the dark at room temperature for the recommended time (e.g., 15-30 minutes) to allow for color development.
-
Add the stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of IL-1β in each sample.
-
Calculate the percentage of inhibition for the Ac-YVAD-cmk treated groups relative to the LPS + ATP stimulated control group.
-
Logical Relationship of Ac-YVAD-cmk Inhibition
Caption: Ac-YVAD-cmk blocks IL-1β secretion by inhibiting Caspase-1.
Conclusion
The THP-1 cell line provides a robust and reproducible model for studying NLRP3 inflammasome activation and IL-1β secretion. The specific caspase-1 inhibitor, Ac-YVAD-cmk, is an effective tool for interrogating the role of this key enzyme in the inflammatory pathway. The protocols and data presented herein offer a comprehensive guide for researchers and drug development professionals to establish and utilize this assay for screening and characterizing potential anti-inflammatory compounds.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ac-YVAD-AOM Inhibition of IL-1β Production
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation with the caspase-1 inhibitor, Ac-YVAD-AOM.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective and potent inhibitor of caspase-1.[1] Caspase-1 is a critical enzyme in the inflammatory process, responsible for the proteolytic cleavage of pro-interleukin-1β (pro-IL-1β) into its active, mature form, IL-1β.[2][3][4] By inhibiting caspase-1, this compound is expected to block the production and release of mature IL-1β. The Ac-YVAD tetrapeptide sequence mimics the caspase-1 cleavage site in pro-IL-1β.[5]
Q2: I'm using this compound, but I'm not seeing any inhibition of IL-1β production in my experiment. What are the possible reasons?
There are several potential reasons why this compound may not be inhibiting IL-1β production in your experimental setup. These can be broadly categorized into experimental/technical issues and biological factors.
-
Experimental/Technical Issues:
-
Inhibitor concentration and purity
-
Timing and duration of inhibitor treatment
-
Inhibitor stability and solubility
-
Cell type and stimulation conditions
-
-
Biological Factors:
-
Activation of caspase-1-independent IL-1β processing pathways
-
Involvement of the "alternative inflammasome" pathway
-
This guide will walk you through troubleshooting steps for each of these possibilities.
Troubleshooting Guide: Why is this compound Not Inhibiting IL-1β Production?
If you are not observing the expected inhibition of IL-1β, follow these steps to diagnose the issue.
Step 1: Verify Experimental Parameters
Before exploring complex biological explanations, it is crucial to ensure that the experimental setup is optimal.
1.1 Inhibitor Concentration and Quality:
-
Suboptimal Concentration: The effective concentration of caspase-1 inhibitors can be cell-type and stimulus-dependent. While specific IC50 values for this compound are not widely reported, related compounds like Ac-YVAD-cmk are used in a range of 0.1–30 µg/ml for cell culture assays.[5] You may need to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
-
Inhibitor Purity and Integrity: Ensure the inhibitor is from a reputable source and has not degraded. Improper storage can affect its activity. Ac-YVAD-cmk, a similar compound, should be stored at -20°C in DMSO.[6]
1.2 Timing of Treatment:
-
Pre-incubation is Key: For effective inhibition, cells should be pre-incubated with this compound before stimulation to allow for cell penetration and binding to caspase-1. A common issue is adding the inhibitor concurrently with or after the stimulus. A pre-incubation time of at least 30-60 minutes is generally recommended.
1.3 Inhibitor Stability and Solubility:
-
Solubility Issues: this compound is typically dissolved in DMSO.[1] Ensure that the final concentration of DMSO in your cell culture medium is non-toxic to your cells (typically <0.5%). Poor solubility can lead to a lower effective concentration of the inhibitor.
-
Stability in Media: The stability of peptides and small molecules can be limited in cell culture media.[7] Consider the duration of your experiment and whether the inhibitor might be degrading over time.
Step 2: Consider Biological Mechanisms Bypassing Caspase-1
If you have ruled out experimental errors, it is likely that IL-1β is being processed through a caspase-1-independent pathway.
2.1 Caspase-1-Independent Cleavage of pro-IL-1β:
Mature IL-1β can be produced by the action of other proteases, rendering caspase-1 inhibitors ineffective. This is a well-documented phenomenon, particularly in certain cell types and inflammatory contexts.[2][8][9]
-
Alternative Proteases: Other enzymes such as caspase-8, neutrophil elastase, and chymase have been shown to process pro-IL-1β.[2][8][10] If your experimental system involves neutrophils or mast cells, these alternative pathways are particularly relevant.[2][8]
-
Fas Ligand-Induced IL-1β Secretion: Fas ligand can induce the processing and secretion of IL-1β independently of caspase-1.[11]
2.2 The Alternative Inflammasome Pathway:
In human monocytes, an "alternative inflammasome" pathway has been described.[10][12]
-
LPS-Induced Activation: This pathway can be activated by lipopolysaccharide (LPS) alone, without the need for a second signal (like ATP or nigericin) that is typically required for canonical inflammasome activation.[10][12]
-
Caspase-8 Involvement: The alternative pathway relies on caspase-8 for signaling to the NLRP3 inflammasome, leading to IL-1β maturation.[10][12] This pathway results in IL-1β secretion without inducing pyroptotic cell death.[10][12]
Quantitative Data Summary
The following table summarizes key quantitative data for Ac-YVAD-cmk, a closely related and well-characterized caspase-1 inhibitor. This information can serve as a reference for designing experiments with this compound.
| Parameter | Value | Source |
| Inhibitor Type | Peptide-based, irreversible | [13] |
| Mechanism of Action | Forms an irreversible covalent bond with the catalytic cysteine residue in the active site of caspase-1. | [13] |
| Reported Effective Concentration (in vitro) | 0.1–30 µg/ml | [5] |
| Reported IC50 (for apoptosis inhibition) | ~50-75 µM | [14] |
| Solvent | DMSO | [1][15] |
| Storage | -20°C (in DMSO) | [6] |
Signaling Pathways and Troubleshooting Workflow
To visually represent the concepts discussed, the following diagrams have been generated.
Caption: Canonical pathway of IL-1β production via caspase-1.
References
- 1. This compound | Caspase | TargetMol [targetmol.com]
- 2. Caspase-1 Independent IL-1β Activation in Neutrophil Dependent Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-1 activation and mature interleukin-1β release are uncoupled events in monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. invivogen.com [invivogen.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 8. Caspase 1-independent activation of interleukin-1beta in neutrophil-predominant inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Alternative inflammasome activation enables IL-1β release from living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase 1-independent IL-1beta release and inflammation induced by the apoptosis inducer Fas ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Interleukin 1β-converting Enzyme Related Proteases/Caspases Are Involved in TRAIL-induced Apoptosis of Myeloma and Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ac-YVAD-CMK | IL Receptor | Caspase | Pyroptosis | TargetMol [targetmol.com]
Optimizing Ac-YVAD-cmk incubation time for inflammasome inhibition.
Welcome to the technical support center for Ac-YVAD-cmk, a selective and irreversible inhibitor of caspase-1. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments for effective inflammasome inhibition.
Frequently Asked Questions (FAQs)
Q1: What is Ac-YVAD-cmk and how does it inhibit the inflammasome?
Ac-YVAD-cmk is a synthetic, cell-permeable tetrapeptide that acts as a potent and irreversible inhibitor of caspase-1, also known as Interleukin-1 Converting Enzyme (ICE).[1][2] Its sequence (Tyr-Val-Ala-Asp) mimics the substrate recognition site of caspase-1.[1] The chloromethyl ketone (cmk) group forms an irreversible covalent bond with the catalytic cysteine residue in the active site of caspase-1, permanently deactivating the enzyme.[3][4] By inhibiting caspase-1, Ac-YVAD-cmk blocks the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and prevents pyroptosis, a form of inflammatory cell death.[1][4]
Q2: How should I reconstitute and store Ac-YVAD-cmk?
For optimal stability, Ac-YVAD-cmk should be reconstituted in high-quality Dimethyl Sulfoxide (DMSO) to create a stock solution.[1][5] The powdered form can be stored at -20°C.[1][4] Once reconstituted in DMSO, it is recommended to create aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[4][5] The reconstituted product is generally stable for up to 6 months at -20°C.[1]
Q3: What is the recommended working concentration for Ac-YVAD-cmk?
The optimal working concentration of Ac-YVAD-cmk is highly dependent on the cell type and experimental conditions. A general starting range for in vitro cell culture assays is between 10 µM and 100 µM.[6] It is always recommended to perform a dose-response experiment to determine the most effective concentration for your specific model system.
Q4: What is the optimal pre-incubation time for Ac-YVAD-cmk?
To ensure the inhibitor has sufficient time to permeate the cells and bind to caspase-1, a pre-incubation period is crucial. The ideal incubation time can vary based on the cell type and experimental design. A common pre-incubation time is at least 1 to 2 hours before the addition of the inflammasome-activating stimulus.[5] However, shorter (30 minutes) and longer (up to 5 hours) pre-incubation times have also been reported.[6][7] Optimization of the incubation time is critical for achieving maximal inhibition.
Troubleshooting Guide
Issue 1: I am not observing inhibition of IL-1β release in my experiment.
-
Possible Cause 1: Suboptimal Inhibitor Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. A common starting range is 10-100 µM.[6]
-
-
Possible Cause 2: Insufficient Pre-incubation Time.
-
Solution: Ensure you are pre-incubating the cells with Ac-YVAD-cmk for an adequate amount of time before adding the stimulus. We recommend a pre-incubation time of at least 1-2 hours.[5] You can also try a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to find the optimal pre-incubation period.
-
-
Possible Cause 3: Inhibitor Stability.
-
Possible Cause 4: Experimental Protocol.
-
Solution: In experiments involving LPS priming, it is often best to prime the cells first, then add Ac-YVAD-cmk for the pre-incubation period before adding the second stimulus (e.g., ATP or nigericin).[3][5] Some protocols suggest replacing the media after pre-incubation, while others do not; consistency is key.[6]
-
Issue 2: I am observing unexpected cell death in my cultures.
-
Possible Cause: Alternative Cell Death Pathways.
-
Solution: Inhibition of caspase-1 can sometimes divert the cell death pathway to other forms, such as necroptosis, particularly in macrophages.[5] Consider using markers for other cell death pathways to investigate this possibility.
-
Data Presentation
Table 1: Recommended Working Concentrations of Ac-YVAD-cmk in Different Cell Types
| Cell Type | Concentration Range | Reference |
| THP-1 macrophages | 40 µM - 100 µM | [6] |
| Activated microglia | 40 µM - 80 µM | [2][4] |
| HUVEC cells | 10 µM | [4] |
| Jurkat cells | IC50 of ~75 µM | [8] |
| H4 human neuroglioma cells | 40 µM | [7] |
Table 2: In Vivo Dosing of Ac-YVAD-cmk in Rodent Models
| Animal Model | Dosage | Administration Route | Reference |
| Rats with ICH | 1 µ g/rat | Intracerebroventricular | [9] |
| Rats | 12.5 µmol/kg | Intravenous | [10] |
| Rats with cerebral ischemia | 300 ng/rat | Intracerebroventricular | [11] |
| Aged Mice | 12.5 µmol/kg | Intraperitoneal | [7] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of the NLRP3 Inflammasome in THP-1 Macrophages
-
Cell Preparation: Differentiate THP-1 monocytes into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).
-
Priming: Prime the differentiated THP-1 cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[3]
-
Inhibitor Pre-incubation: Pre-treat the cells with various concentrations of Ac-YVAD-cmk (e.g., 10, 20, 50, 100 µM) for 1-2 hours.[5]
-
Inflammasome Activation: Activate the NLRP3 inflammasome by adding a stimulus such as ATP (e.g., 5mM) or Nigericin and incubate for the recommended time.[3]
-
Sample Collection: Collect the cell culture supernatant.
-
Analysis: Quantify the amount of mature IL-1β or IL-18 in the supernatant using an ELISA kit.[3]
Mandatory Visualizations
Caption: Inflammasome pathway and Ac-YVAD-cmk inhibition.
Caption: Workflow for in vitro inflammasome inhibition assay.
References
- 1. invivogen.com [invivogen.com]
- 2. Ac-YVAD-CMK | IL Receptor | Caspase | Pyroptosis | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Ac-YVAD-cmk ameliorated sevoflurane-induced cognitive dysfunction and revised mitophagy impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interleukin 1β-converting Enzyme Related Proteases/Caspases Are Involved in TRAIL-induced Apoptosis of Myeloma and Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ac-YVAD-cmk improves neurological function by inhibiting caspase-1-mediated inflammatory response in the intracerebral hemorrhage of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caspase-1-inhibitor ac-YVAD-cmk reduces LPS-lethality in rats without affecting haematology or cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
How to confirm Ac-YVAD-AOM activity in your experimental setup.
This guide provides researchers, scientists, and drug development professionals with comprehensive information on confirming the activity of the caspase-1 inhibitor, Ac-YVAD-CMK, in various experimental setups.
A Note on Nomenclature: Ac-YVAD-AOM vs. Ac-YVAD-CMK
You have inquired about this compound. It is highly likely that this is a typographical error for the widely used and well-documented caspase-1 inhibitor, Ac-YVAD-CMK (Acetyl-L-tyrosyl-L-valyl-N-[(2S)-1-chloro-3-oxo-1-propanyl]-L-alaninamide). The "-CMK" suffix stands for chloromethylketone, which is the reactive group that forms an irreversible covalent bond with the active site of caspase-1. This guide will focus on confirming the activity of Ac-YVAD-CMK.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Ac-YVAD-CMK?
A1: Ac-YVAD-CMK is a selective and irreversible peptide inhibitor of caspase-1.[1][2] Its peptide sequence (YVAD) mimics the cleavage site in pro-IL-1β that caspase-1 recognizes.[1] The chloromethylketone (CMK) group covalently binds to the cysteine residue in the catalytic site of caspase-1, permanently inactivating the enzyme.[3]
Q2: What are the primary downstream effects of successful Ac-YVAD-CMK inhibition?
A2: By inhibiting caspase-1, Ac-YVAD-CMK blocks several key inflammatory events:
-
Inhibition of Cytokine Processing: It prevents the cleavage of pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms.[1][4]
-
Prevention of Pyroptosis: It blocks the cleavage of Gasdermin D (GSDMD). GSDMD cleavage is necessary for the formation of pores in the cell membrane, which leads to a lytic, pro-inflammatory form of cell death called pyroptosis.[1]
-
Reduction of Inflammation: Consequently, it reduces the release of pro-inflammatory cytokines and cell contents into the extracellular space.[5]
Q3: How can I be sure that the inhibitor is working in my cell culture model?
A3: You can confirm its activity by measuring its effect on the known downstream targets of caspase-1. The most common methods are:
-
Western Blot for IL-1β Cleavage: Check for a reduction in the mature (p17) form of IL-1β in your cell supernatant and/or an accumulation of the precursor (p31) form in your cell lysate.[6]
-
ELISA for IL-1β or IL-18: Quantify the concentration of secreted IL-1β or IL-18 in the cell culture medium. A significant decrease in cytokine levels in treated samples compared to untreated, stimulated controls indicates successful inhibition.[5][7]
-
LDH Release Assay for Pyroptosis: Measure the amount of lactate (B86563) dehydrogenase (LDH) released into the supernatant, which is a reliable indicator of lytic cell death like pyroptosis.[8][9][10] Ac-YVAD-CMK should reduce LDH release.
-
Direct Caspase-1 Activity Assay: Use a fluorometric or colorimetric assay that measures the cleavage of a specific caspase-1 substrate (e.g., Ac-YVAD-pNA or Ac-YVAD-AFC) in cell lysates.[11][12]
Q4: What is a typical working concentration and incubation time for Ac-YVAD-CMK?
A4: The optimal concentration and time can vary by cell type and stimulation method. However, a good starting point is to pre-incubate cells with the inhibitor for 1-2 hours before applying the inflammasome-activating stimulus.
| Parameter | Typical Range | Notes |
| Working Concentration | 10 µM - 100 µM | Start with a dose-response curve (e.g., 10, 25, 50 µM) to find the optimal concentration for your system.[2][4][13] |
| Pre-incubation Time | 1 - 5 hours | A 1-2 hour pre-incubation is common. Longer times may be necessary but could also lead to off-target effects or cytotoxicity.[13] |
| Solvent | DMSO | Ac-YVAD-CMK is typically dissolved in DMSO.[1][2] Always include a vehicle control (DMSO alone) in your experiments. |
Troubleshooting Guide
Issue: I am not seeing any inhibition of IL-1β release in my ELISA.
-
Possible Cause 1: Inhibitor Concentration is too low.
-
Solution: Perform a dose-response experiment. Increase the concentration of Ac-YVAD-CMK (e.g., up to 100 µM).[13] Ensure the final DMSO concentration is consistent across all conditions and is non-toxic to your cells (typically <0.5%).
-
-
Possible Cause 2: Insufficient pre-incubation time.
-
Solution: Increase the pre-incubation time with the inhibitor before adding the stimulus. Try 2 hours, 4 hours, or even overnight for some cell types, but monitor for cytotoxicity.
-
-
Possible Cause 3: Inhibitor degradation.
-
Possible Cause 4: Overwhelming stimulus.
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Solution: The concentration of your inflammasome activator (e.g., LPS, ATP, Nigericin) may be too high, leading to massive caspase-1 activation that overwhelms the inhibitor. Try reducing the concentration of the stimulus.
-
-
Possible Cause 5: Caspase-1 independent IL-1β release.
-
Solution: Some stimuli can cause IL-1β release through other pathways (e.g., via other proteases like Caspase-8).[14] Confirm that your stimulation model is indeed caspase-1 dependent by using Caspase-1 knockout/knockdown cells if available.
-
Issue: My LDH release assay shows high cell death even with the inhibitor.
-
Possible Cause 1: Inhibitor Cytotoxicity.
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Solution: High concentrations of Ac-YVAD-CMK or the DMSO vehicle can be toxic to cells. Run a control experiment where you treat cells with the inhibitor alone (without the inflammasome stimulus) to assess its baseline toxicity.
-
-
Possible Cause 2: Non-pyroptotic cell death.
-
Solution: Your stimulus might be inducing other forms of cell death, such as apoptosis or necrosis, which are not blocked by a specific caspase-1 inhibitor. Verify the cell death pathway using other assays (e.g., Annexin V/PI staining for apoptosis).
-
Experimental Protocols & Visualizations
Caspase-1 Signaling and Inhibition Point
The diagram below illustrates the canonical NLRP3 inflammasome pathway. Ac-YVAD-CMK acts by directly and irreversibly binding to active Caspase-1, preventing all subsequent downstream events.
Caption: Inflammasome signaling pathway and the point of inhibition by Ac-YVAD-CMK.
Experimental Workflow for Validating Inhibitor Activity
This workflow outlines the key steps to confirm that Ac-YVAD-CMK is active in your experiment.
Caption: General experimental workflow for assessing Ac-YVAD-CMK efficacy.
Protocol 1: IL-1β Western Blot
This method visually confirms the inhibition of pro-IL-1β processing.
-
Cell Treatment: Follow the experimental workflow above to treat cells and collect both the supernatant and cell lysates.
-
Protein Concentration (Supernatant): Concentrate the proteins in the collected supernatant using methods like TCA precipitation or centrifugal filter units (e.g., 10 kDa cutoff) to ensure the cleaved IL-1β is detectable.[7]
-
Protein Quantification (Lysate): Lyse the cells in RIPA buffer with protease inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from the cell lysates (e.g., 25 µg) and equal volumes of the concentrated supernatant onto an SDS-PAGE gel (typically 12-15%).[15]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.[15]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for IL-1β overnight at 4°C. The antibody should be able to detect both the ~31 kDa pro-form and the ~17 kDa mature form.[6]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) reagent.[16]
Expected Results:
-
Vehicle Control (Stimulated): Strong band at 17 kDa in the supernatant; band at 31 kDa in the lysate.
-
Ac-YVAD-CMK Treated (Stimulated): Significant reduction or absence of the 17 kDa band in the supernatant; potential accumulation of the 31 kDa band in the lysate compared to the control.
Protocol 2: LDH Release Assay for Pyroptosis
This colorimetric assay quantifies cell lysis.
-
Cell Treatment: Plate cells in a 96-well plate and treat according to the experimental workflow.[17] Include the following controls:
-
Untreated Control: Cells with media only (measures spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided in most kits) 45 minutes before the end of the experiment.[17]
-
Vehicle Control: Cells treated with DMSO and the stimulus.
-
-
Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.[17]
-
Assay: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.[17]
-
Reaction: Add 50 µL of the LDH reaction mixture (substrate + diaphorase/tetrazolium salt) from a commercial kit to each well.[17]
-
Incubation & Measurement: Incubate for up to 30 minutes at room temperature, protected from light. Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., ~490 nm or ~650 nm).[18]
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings, using the formula provided by the kit manufacturer.
Expected Results:
-
A significant reduction in LDH release in the Ac-YVAD-CMK treated group compared to the vehicle control group.
Troubleshooting Logic Diagram
Use this diagram to diagnose why your inhibitor may not be showing activity.
Caption: A decision tree for troubleshooting lack of Ac-YVAD-CMK activity.
References
- 1. invivogen.com [invivogen.com]
- 2. Ac-YVAD-CMK | IL Receptor | Caspase | Pyroptosis | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IL-1β Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Inflammasome-dependent IL-1β release depends upon membrane permeabilisation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity | Springer Nature Experiments [experiments.springernature.com]
- 11. amsbio.com [amsbio.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism of Caspase-1 Inhibition by Four Anti-inflammatory Drugs Used in COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Protocol for IL1 beta Antibody (NBP1-19775): Novus Biologicals [novusbio.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. invivogen.com [invivogen.com]
Dealing with batch-to-batch variability of Ac-YVAD-AOM.
Welcome to the Technical Support Center for Ac-YVAD-AOM (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-AOM). This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the batch-to-batch variability of this selective caspase-1 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the consistency and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective and potent irreversible inhibitor of caspase-1.[1] Caspase-1 is a key enzyme in the inflammatory process, responsible for the cleavage of pro-inflammatory cytokines such as pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active forms.[2] It is also involved in the induction of pyroptosis, a form of programmed cell death.[3][4] The tetrapeptide sequence YVAD is based on the caspase-1 cleavage site in pro-IL-1β, allowing this compound to specifically target and inhibit this enzyme.[5]
Q2: What are the common causes of batch-to-batch variability with peptide inhibitors like this compound?
A2: Batch-to-batch variability in peptide inhibitors can arise from several factors during synthesis and purification.[6][7] These include the presence of impurities such as truncated or deletion sequences, diastereomeric impurities from racemization, and residual reagents from the synthesis process.[7] The purity of the peptide is crucial, as even small amounts of contaminants can interfere with experimental results.[6] The counter-ion present (often trifluoroacetate (B77799) from purification) and its percentage can also vary between batches. Finally, improper storage and handling can lead to degradation of the peptide over time.
Q3: How can I assess the quality of a new batch of this compound?
A3: It is crucial to carefully review the Certificate of Analysis (CoA) provided by the manufacturer for each new lot. Key parameters to check include purity (typically determined by HPLC), molecular weight (confirmed by mass spectrometry), and the appearance of the lyophilized powder. For critical experiments, it is advisable to perform a functional validation of each new batch. This can be done by generating a dose-response curve in a standard caspase-1 activity assay to determine the IC50 value and comparing it to previous batches.
Q4: What are the recommended storage and handling conditions for this compound?
A4: this compound is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability.[1] Once reconstituted, usually in a solvent like DMSO, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.[1] The reconstituted product is generally stable for up to 6 months at -20°C. Always protect the product from light and moisture.
Q5: How does the purity of this compound affect experimental outcomes?
A5: The purity of this compound is critical for obtaining reliable and reproducible data. Impurities can lead to an overestimation of the inhibitor concentration, resulting in a lower than expected efficacy. Some impurities may have off-target effects or even agonistic activities, leading to confounding results. For sensitive applications such as in vivo studies or quantitative enzyme kinetics, using a high-purity grade (≥97%) is highly recommended.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of Caspase-1 Activity
If you observe that a new batch of this compound is showing weaker or stronger inhibition compared to previous lots, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Step |
| Lower Purity of the New Batch | Review the Certificate of Analysis for the purity value. If it is significantly lower than previous batches, this could explain the reduced potency. |
| Incorrect Concentration Calculation | Re-verify the molecular weight used for your stock solution calculation from the CoA. Ensure complete solubilization of the lyophilized powder. |
| Degradation of the Inhibitor | If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, its activity may have diminished. Prepare a fresh stock solution from the lyophilized powder. |
| Variability in Assay Conditions | Ensure that all other assay parameters (enzyme concentration, substrate concentration, incubation time, temperature) are consistent between experiments. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate dilutions of the inhibitor. |
Issue 2: Unexpected Cellular Toxicity or Off-Target Effects
If you notice increased cell death or other unexpected phenotypes upon treatment with this compound, it could be due to impurities in the preparation.
| Potential Cause | Troubleshooting Step |
| Presence of Toxic Impurities | Review the CoA for any information on residual solvents or byproducts from synthesis. Contact the manufacturer for more details if needed. |
| High Concentration of the Inhibitor | Perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell type and experimental conditions. |
| Solvent Toxicity | Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cells. Run a vehicle-only control. |
| Off-Target Inhibition | While this compound is selective for caspase-1, very high concentrations may inhibit other caspases.[8] Use the lowest effective concentration possible. |
Experimental Protocols
Protocol 1: Validation of a New Batch of this compound using a Caspase-1 Activity Assay
This protocol describes how to determine the IC50 value of this compound to assess its inhibitory potency.
Materials:
-
Recombinant active caspase-1
-
Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA)
-
This compound (new and old batches)
-
DMSO
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 400/505 nm for AFC-based substrates)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 10 µL of each this compound dilution to the respective wells. Include a no-inhibitor control and a vehicle control (DMSO).
-
Add 20 µL of recombinant active caspase-1 to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the caspase-1 substrate (e.g., 50 µM final concentration).
-
Immediately measure the fluorescence intensity at 2-minute intervals for 30-60 minutes at 37°C.
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Compare the IC50 value of the new batch to that of a previously validated batch.
Protocol 2: Assessing Inflammasome Activation via IL-1β Cleavage
This protocol is for evaluating the ability of this compound to inhibit caspase-1-mediated processing of pro-IL-1β in a cellular context.
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin (B1684572) or ATP
-
This compound
-
ELISA kit for human IL-1β
-
Western blot reagents
Procedure:
-
Differentiate THP-1 cells by treating with PMA (e.g., 100 ng/mL) for 24-48 hours.
-
Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce pro-IL-1β expression.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 1 µM to 50 µM) or vehicle control for 1 hour.
-
Activate the inflammasome by adding nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1-2 hours.
-
Collect the cell culture supernatants and lyse the cells.
-
Measure the concentration of mature IL-1β in the supernatants using an ELISA kit.
-
Analyze the cell lysates by Western blot using an antibody that detects the cleaved p17 fragment of IL-1β to confirm intracellular processing.
Visualizations
Caption: Caspase-1 activation pathway and inhibition by this compound.
Caption: Workflow for validating a new batch of this compound.
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. This compound | Caspase | TargetMol [targetmol.com]
- 2. AC-YVAD-CMK Inhibits Pyroptosis and Improves Functional Outcome after Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Alveolar Macrophage Pyroptosis Reduces Lipopolysaccharide-induced Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Synthesis & Impurity Profiling | Daicel Pharma [daicelpharmastandards.com]
- 7. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Serum on Ac-YVAD-AOM Efficacy: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of the caspase-1 inhibitor, Ac-YVAD-AOM, in the presence of serum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective and potent, irreversible inhibitor of caspase-1.[1] It is a synthetic tetrapeptide (Acetyl-Tyrosine-Valine-Alanine-Aspartic acid) modified with an acyloxymethyl ketone (AOM) group. This sequence mimics the cleavage site in pro-IL-1β recognized by caspase-1.[2] The AOM group forms a covalent bond with the catalytic cysteine residue in the active site of caspase-1, leading to its irreversible inactivation.[3] By inhibiting caspase-1, this compound blocks the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and prevents pyroptotic cell death.[2]
Q2: What is the primary concern when using this compound in cell culture media containing serum?
The primary concern is the potential for reduced efficacy of the inhibitor due to proteolytic degradation. Serum, particularly Fetal Bovine Serum (FBS), is a complex mixture containing numerous active proteases and peptidases.[4] These enzymes can cleave and inactivate peptide-based molecules like this compound, reducing the effective concentration of the inhibitor that reaches the target cells. Peptides are generally degraded more rapidly in serum than in plasma.[5]
Q3: How does serum composition affect the stability of peptide inhibitors?
Serum contains a variety of proteases, including serine proteases activated during the coagulation cascade, aminopeptidases, and carboxypeptidases.[4] These enzymes can non-specifically degrade peptides from both the N- and C-termini. The stability of a peptide in serum is highly dependent on its specific amino acid sequence and terminal modifications.
Q4: Should I use serum-free or serum-containing medium for my experiment?
The choice depends on your experimental goals and cell type.
-
Serum-Containing Medium: Many cell lines require serum for robust growth and viability. However, you may need to use a higher concentration of this compound to account for degradation and should include proper controls.
-
Serum-Free Medium: Using a serum-free or reduced-serum medium provides a more defined and consistent environment, minimizing the variable of inhibitor degradation.[6] This is often the preferred method when trying to determine the precise effective concentration of the inhibitor. However, cells may require a period of adaptation to serum-free conditions.
Troubleshooting Guide
Problem: I am not observing the expected level of caspase-1 inhibition in my cell-based assay when using serum-containing media.
| Potential Cause | Troubleshooting Steps |
| Inhibitor Degradation by Serum Proteases | 1. Increase Inhibitor Concentration: Systematically increase the concentration of this compound to overcome degradation. Perform a dose-response curve to determine the optimal concentration in your specific medium and serum percentage.2. Reduce Serum Concentration: If your cells can tolerate it, reduce the percentage of serum in your culture medium (e.g., from 10% to 2% or 1%) during the inhibitor treatment period.3. Switch to Serum-Free Medium: For maximal inhibitor activity and reproducibility, adapt your cells to a serum-free medium before and during the experiment.[6]4. Pre-incubation Time: Ensure you are pre-incubating the cells with the inhibitor for a sufficient period before applying the inflammatory stimulus. A study using Ac-YVAD-cmk in whole blood showed that pre-treatment was required for effective inhibition.[5] |
| Inhibitor Inactivation or Binding | 1. Binding to Serum Proteins: High concentrations of proteins like albumin in serum can non-specifically bind to small molecules, reducing their bio-availability. Consider this when determining the effective concentration.2. Dilution Method: One protocol suggests diluting caspase inhibitors in a protein-containing buffer or media with 5-10% FBS immediately before adding to the cell culture. This may help stabilize the inhibitor in its diluted form before it reaches the cells. |
| Sub-optimal Assay Conditions | 1. Cell Health: Ensure cells are healthy and in the logarithmic growth phase. Stressed or overgrown cells may respond differently to stimuli and inhibitors.2. Stimulus Potency: Verify that your stimulus (e.g., LPS, Nigericin, ATP) is potent and is effectively activating the inflammasome and caspase-1 in your control wells. |
| Incorrect Inhibitor Preparation | 1. Solvent: this compound is typically dissolved in DMSO.[1] Ensure the final concentration of DMSO in your cell culture is non-toxic (generally <0.5%).2. Storage: Store the stock solution at -80°C to maintain stability.[1] Avoid repeated freeze-thaw cycles. |
Quantitative Data: Effect of Serum on this compound Efficacy
| Condition | Inhibitor | Target | IC50 Value |
| Biochemical Assay (Cell-Free) | Ac-YVAD-cmk* | Caspase-1 | Kᵢ = 0.8 nM |
| Cell-Based Assay (10% FBS) | This compound | Caspase-1 | To be determined empirically |
| Cell-Based Assay (Serum-Free) | This compound | Caspase-1 | To be determined empirically |
*Ac-YVAD-cmk is a closely related, well-characterized caspase-1 inhibitor.[3][7] The Kᵢ value represents the inhibitor concentration required to produce half-maximum inhibition in a cell-free biochemical assay and serves as a baseline for potency.
Experimental Protocols
Protocol: Determining the Effect of Serum on this compound Efficacy
This protocol provides a framework for quantifying the inhibitory effect of this compound on caspase-1 activity in the presence and absence of serum.
1. Cell Culture and Plating: a. Culture your cells of interest (e.g., THP-1 monocytes, bone marrow-derived macrophages) in their standard growth medium. b. If testing serum-free conditions, adapt a batch of cells to serum-free medium prior to the experiment. c. Seed cells into a 96-well plate at a density appropriate for inflammasome activation and allow them to adhere/stabilize.
2. Inhibitor Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in sterile DMSO. b. Prepare serial dilutions of this compound in two types of media: one containing your standard serum concentration (e.g., 10% FBS) and one that is serum-free. c. Remove the culture medium from the cells and replace it with the media containing the different concentrations of this compound. Include "no inhibitor" controls for both media types. d. Pre-incubate the cells with the inhibitor for at least 30-60 minutes at 37°C.
3. Inflammasome Activation: a. Prime the cells with a TLR agonist like Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours). b. Following priming, add a second stimulus to activate the NLRP3 inflammasome, such as Nigericin (5-10 µM) or ATP (1-5 mM), for the appropriate time (e.g., 30-60 minutes).
4. Caspase-1 Activity Measurement: a. Collect the cell culture supernatant to measure secreted products like IL-1β (by ELISA) or lactate (B86563) dehydrogenase (LDH) for pyroptosis. b. To directly measure intracellular caspase-1 activity, lyse the cells. c. Use a fluorometric caspase-1 activity assay kit, which typically uses a specific substrate like Ac-YVAD-AFC.[8][9] d. Add the cell lysate to the assay buffer containing the fluorogenic substrate. e. Measure the fluorescence over time using a microplate reader (Ex/Em = 400/505 nm).[8][9]
5. Data Analysis: a. Calculate the rate of substrate cleavage from the fluorescence readings. b. Normalize the caspase-1 activity in the inhibitor-treated wells to the "no inhibitor" control for each media condition. c. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for both serum-containing and serum-free conditions.
Visualizations
Signaling and Experimental Logic Diagrams
References
- 1. This compound | Caspase | TargetMol [targetmol.com]
- 2. invivogen.com [invivogen.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Applying caspase-1 inhibitors for inflammasome assays in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]
- 9. Caspase-1 self-cleavage is an intrinsic mechanism to terminate inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of Ac-YVAD-AOM stock solutions at -20°C.
This technical support center provides guidance on the long-term stability and handling of Ac-YVAD-AOM (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-acyloxymethyl ketone) stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound stock solutions?
A1: For optimal long-term stability, it is highly recommended to store this compound stock solutions at -80°C. According to at least one supplier, solutions can be stable for up to one year when stored at this temperature.[1] While general guidelines for peptide solutions often suggest -20°C, the specific nature of the acyloxymethyl ketone (AOM) reactive group may warrant the colder temperature for preserving its inhibitory activity.
Q2: Can I store my this compound stock solution at -20°C?
A2: While many researchers routinely store peptide solutions at -20°C, it is not the optimal temperature for the long-term stability of this compound. Storage at -20°C may lead to a gradual loss of inhibitory activity over time. The shelf-life of peptide solutions is generally limited, and this is particularly true for reactive compounds like this compound.[2][3] If -80°C storage is not available, it is crucial to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and to regularly validate the inhibitor's activity.
Q3: How many times can I freeze-thaw my this compound stock solution?
A3: It is strongly advised to avoid repeated freeze-thaw cycles as they can degrade the peptide and reduce its effectiveness.[2][4][5] Prepare single-use aliquots from your main stock solution to prevent degradation from temperature fluctuations.
Q4: What solvent should I use to dissolve this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[1] For peptides that are difficult to dissolve, sonication may be recommended.[1] Always use high-purity, anhydrous DMSO to minimize the introduction of water, which can hydrolyze the peptide.
Q5: How can I check if my this compound stock solution is still active?
A5: The most reliable method to verify the activity of your this compound stock is to perform a functional assay. This typically involves an in vitro caspase-1 activity assay using a recombinant enzyme and a fluorogenic substrate. A decrease in the inhibitor's ability to block caspase-1 activity compared to a freshly prepared stock would indicate degradation.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Loss of inhibitory effect in my experiment. | 1. Degradation of this compound stock: The stock solution may have lost activity due to improper storage temperature, multiple freeze-thaw cycles, or extended storage time. 2. Incorrect stock concentration: Errors in initial weighing or dilution can lead to a less effective final concentration. | 1. Verify inhibitor activity: Perform a caspase-1 activity assay to test the potency of your current stock solution against a fresh stock. 2. Prepare a fresh stock solution: If degradation is suspected, prepare a new stock solution from lyophilized powder. Ensure accurate weighing and dilution. 3. Optimize storage: Store the new stock solution at -80°C in single-use aliquots. |
| Precipitate observed in the stock solution upon thawing. | 1. Low solubility at colder temperatures: The peptide may have precipitated out of solution during freezing. 2. Solvent evaporation: Over time, especially with frequent opening of the vial, the solvent may have evaporated, increasing the peptide concentration beyond its solubility limit. | 1. Warm the solution: Gently warm the vial to room temperature and vortex or sonicate briefly to redissolve the precipitate.[6] 2. Centrifuge the vial: Before taking an aliquot, centrifuge the vial briefly to pellet any undissolved material. 3. Prepare fresh stock: If the precipitate does not redissolve, it is best to prepare a fresh stock solution. |
Experimental Protocols
Protocol: Preparation and Aliquoting of this compound Stock Solution
-
Warm to Room Temperature: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the hygroscopic peptide.[4][6]
-
Reconstitution: Using sterile techniques, add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the vial until the peptide is completely dissolved.[1]
-
Aliquoting: Immediately dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment to avoid freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol: Validation of this compound Activity using a Caspase-1 Inhibition Assay
-
Assay Components:
-
Recombinant human caspase-1
-
Caspase-1 substrate (e.g., Ac-WEHD-AFC)
-
Assay buffer (e.g., HEPES buffer with DTT and glycerol)
-
"Old" this compound stock (to be tested)
-
"Fresh" this compound stock (positive control)
-
DMSO (vehicle control)
-
96-well black microplate
-
Fluorometric plate reader
-
-
Assay Procedure: a. Prepare serial dilutions of both the "old" and "fresh" this compound stocks in assay buffer. b. In the 96-well plate, add the diluted inhibitors to the wells. Include wells for a vehicle control (DMSO only). c. Add recombinant caspase-1 to all wells and incubate for 15-30 minutes at 37°C to allow for inhibitor binding. d. Initiate the reaction by adding the caspase-1 substrate to all wells. e. Immediately measure the fluorescence at the appropriate excitation and emission wavelengths over time.
-
Data Analysis: a. Calculate the rate of substrate cleavage for each condition. b. Determine the IC50 (half-maximal inhibitory concentration) for both the "old" and "fresh" inhibitor stocks. c. A significant increase in the IC50 value for the "old" stock compared to the "fresh" stock indicates a loss of activity.
Visualizations
Caption: Workflow for preparing and validating this compound stock solutions.
References
Validation & Comparative
A Head-to-Head Comparison of Caspase-1 Inhibitors: Ac-YVAD-AOM vs. Ac-YVAD-cmk
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inflammatory research and drug development, the precise inhibition of key signaling molecules is paramount. Caspase-1, a critical enzyme in the activation of pro-inflammatory cytokines IL-1β and IL-18, stands as a significant therapeutic target. This guide provides a detailed comparison of two peptidic caspase-1 inhibitors, Ac-YVAD-AOM and Ac-YVAD-cmk, to aid in the selection of the most suitable tool for your experimental needs.
Executive Summary
Both this compound and Ac-YVAD-cmk are tetrapeptide-based inhibitors designed to target the active site of caspase-1. Ac-YVAD-cmk is a well-characterized, irreversible inhibitor with a chloromethyl ketone (cmk) reactive group. It has demonstrated high potency and selectivity for caspase-1. In contrast, while this compound is also described as a potent and selective caspase-1 inhibitor, detailed quantitative data on its efficacy and a comprehensive selectivity profile are not as readily available in the public domain. The "AOM" moiety likely refers to an acyloxymethyl ketone, suggesting a mechanism that may offer different cell permeability or reactivity characteristics compared to the cmk (B1669267) group.
This guide will delve into the known mechanisms of action, present available quantitative data, and provide detailed experimental protocols for the application of these inhibitors.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for Ac-YVAD-cmk. Equivalent, publicly available data for this compound is limited.
Table 1: Potency Against Caspase-1
| Parameter | Ac-YVAD-cmk | This compound |
| Inhibitor Type | Peptide-based, Irreversible | Peptide-based |
| Ki Value | 0.8 nM[1] | Not Reported |
| Reported Potency | A potent and selective inhibitor[2] | A selective and potent inhibitor[3] |
Table 2: Selectivity Profile of Ac-YVAD-cmk
| Caspase | Ki Value (nM) |
| Caspase-1 | 0.8[1] |
| Caspase-3 | >10,000[1] |
| Caspase-4 | Weak inhibitor[2] |
| Caspase-5 | Weak inhibitor[2] |
Mechanism of Action
Ac-YVAD-cmk is a synthetic tetrapeptide (Acetyl-Tyrosine-Valine-Alanine-Aspartic acid) linked to a chloromethyl ketone (cmk) reactive group.[2] The peptide sequence mimics the cleavage site of pro-IL-1β, allowing it to specifically bind to the active site of caspase-1. The cmk group then forms an irreversible covalent bond with the catalytic cysteine residue of the enzyme, leading to its permanent inactivation.[4]
This compound , based on its nomenclature, is also a tetrapeptide (Acetyl-Tyrosine-Valine-Alanine-Aspartic acid) but is coupled to what is presumed to be an acyloxymethyl ketone (AOM) group. This group also acts as a reactive electrophile that targets the active site cysteine of caspase-1. While the precise kinetics and reversibility are not widely documented, AOM moieties are known to form covalent adducts, suggesting an irreversible or slowly reversible mode of inhibition.
Signaling Pathway and Experimental Workflow
To understand the context in which these inhibitors function, it is essential to visualize the caspase-1 activation pathway and a general workflow for assessing inhibitor efficacy.
Caption: Caspase-1 activation pathway and points of inhibition.
Caption: General workflow for assessing caspase-1 inhibitor efficacy.
Experimental Protocols
In Vitro Caspase-1 Inhibition Assay
This protocol is designed to directly measure the enzymatic inhibition of purified caspase-1.
Materials:
-
Recombinant human caspase-1
-
Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AMC)
-
Assay Buffer: 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2
-
This compound or Ac-YVAD-cmk dissolved in DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors (this compound or Ac-YVAD-cmk) in Assay Buffer.
-
In a 96-well plate, add the recombinant caspase-1 to each well (except for the blank).
-
Add the diluted inhibitors to the respective wells and incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the caspase-1 fluorogenic substrate to all wells.
-
Immediately begin measuring the fluorescence intensity kinetically at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[5]
-
Record data every 1-2 minutes for at least 30 minutes.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
Cell-Based Inflammasome Activation Assay
This protocol assesses the ability of the inhibitors to block caspase-1 activity within a cellular context.
Materials:
-
THP-1 human monocytic cells
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP (inflammasome activators)
-
This compound or Ac-YVAD-cmk dissolved in DMSO
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 5 x 10^5 cells/well and differentiate with PMA (phorbol 12-myristate 13-acetate) for 3 hours.
-
Remove the PMA-containing medium and allow the cells to rest for 24 hours.
-
Prime the cells by treating with LPS (1 µg/mL) for 3-4 hours.
-
Remove the LPS-containing medium and replace it with fresh serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or Ac-YVAD-cmk for 1 hour.
-
Stimulate inflammasome activation by adding Nigericin (10 µM) or ATP (5 mM) and incubate for 1-2 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of mature IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent inhibition of IL-1β secretion.
In Vivo Murine Model of Sepsis
This protocol provides a general framework for evaluating the in vivo efficacy of caspase-1 inhibitors in a sepsis model.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Cecal Ligation and Puncture (CLP) surgical kit
-
Ac-YVAD-cmk formulated in a sterile vehicle (e.g., saline with 10% DMSO)
-
Sterile 0.9% saline solution
Procedure:
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum below the ileocecal valve and puncture it once or twice with a 21-gauge needle.
-
Return the cecum to the peritoneal cavity and suture the abdominal incision.
-
Administer Ac-YVAD-cmk (e.g., 0.2 mg/ml in saline, 5 ml/100 g body weight) or vehicle control via subcutaneous or intraperitoneal injection for fluid resuscitation immediately after surgery.[6]
-
Monitor the mice for survival and clinical signs of sepsis over a period of 24-72 hours.
-
At the experimental endpoint, collect blood and tissues for analysis of inflammatory markers (e.g., IL-1β, IL-18) and assessment of organ injury.[6]
Concluding Remarks
Ac-YVAD-cmk is a well-documented, potent, and selective irreversible inhibitor of caspase-1, making it a reliable tool for studying the inflammasome pathway. Its efficacy has been demonstrated in a variety of in vitro and in vivo models.
This compound is positioned as a similarly potent and selective inhibitor. However, the lack of extensive, publicly available quantitative data on its inhibitory constants and selectivity profile necessitates a more empirical approach by individual researchers to determine its suitability for their specific applications. The choice between these two inhibitors will depend on the specific experimental requirements, including the desired mode of inhibition, cell permeability, and the experimental system. For researchers requiring a well-characterized inhibitor with a robust body of literature, Ac-YVAD-cmk is the more established option. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and potential advantages of this compound.
References
- 1. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. This compound | Caspase | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. content.abcam.com [content.abcam.com]
- 6. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Caspase-1 Inhibitors: Ac-YVAD-AOM vs. VX-765
This guide provides a detailed comparison of two prominent caspase-1 inhibitors: the research-grade peptidic inhibitor Ac-YVAD-AOM and the clinical-stage small molecule prodrug VX-765 (Belnacasan). The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data, detailed protocols, and pathway visualizations.
Introduction to Caspase-1 and Its Inhibition
Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a pivotal inflammatory caspase.[1] It is typically activated within a multi-protein complex called an inflammasome, which assembles in response to pathogenic and sterile danger signals.[2] Once activated, caspase-1 is responsible for the proteolytic cleavage and maturation of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[3] It also cleaves Gasdermin D to trigger a lytic, pro-inflammatory form of cell death known as pyroptosis.[4][5] Given its central role in inflammation, caspase-1 is a significant therapeutic target for a range of autoimmune and inflammatory diseases.[6][7]
This compound is a selective, peptide-based caspase-1 inhibitor widely used in preclinical research.[8] It functions as an irreversible covalent inhibitor, providing potent blockade of the enzyme's activity.[5] In contrast, VX-765 is an orally available prodrug that has been evaluated in Phase II clinical trials.[4][9] It is rapidly converted in the body to its active metabolite, VRT-043198, which acts as a reversible covalent inhibitor of caspase-1 and caspase-4.[4][6]
Mechanism of Action
Both inhibitors target the catalytic cysteine residue within the active site of caspase-1, but they differ in their chemical nature, reversibility, and specificity.
-
This compound: This inhibitor is a tetrapeptide (Tyr-Val-Ala-Asp) linked to an acyloxymethyl ketone (AOM) reactive group.[10] The peptide sequence mimics the natural cleavage site of caspase-1 in pro-IL-1β, conferring specificity.[5] The AOM group forms an irreversible covalent bond with the thiol of the active site cysteine, permanently inactivating the enzyme.[10]
-
VX-765 (VRT-043198): VX-765 is a prodrug designed for improved oral bioavailability.[6] In vivo, plasma esterases cleave it to form the active compound VRT-043198.[4] VRT-043198 contains an aldehyde group that acts as an electrophile, forming a reversible covalent bond with the active site cysteine of caspase-1.[6] While potent against caspase-1, it also demonstrates inhibitory activity against caspase-4.[4]
Quantitative Data Comparison
The following tables summarize key quantitative parameters for this compound/CMK and VX-765, derived from published experimental data.
Table 1: Inhibitor Potency (IC50 / Ki)
| Inhibitor | Target | Potency (Ki) | Potency (IC50) | Species | Notes |
| Ac-YVAD-CMK * | Caspase-1 | 0.8 nM[11] | - | Human | Irreversible inhibitor.[5][11] |
| Caspase-4 | 362 nM[11] | - | Human | Shows significantly lower affinity for other caspases.[11] | |
| Caspase-5 | 163 nM[11] | - | Human | ||
| VRT-043198 | Caspase-1 | - | 0.204 nM | Human | Active metabolite of VX-765. Reversible covalent inhibitor.[6] |
| Caspase-4 | - | Inhibits[4] | Human | Also inhibits caspase-4, an inflammatory caspase.[4] | |
| Caspase-9 | - | 91.5 nM | Human | Shows high selectivity for caspase-1 over other caspases.[6] |
*Note: Data for the closely related Ac-YVAD-CMK (chloromethyl ketone) is presented, as it is more widely published and shares a similar irreversible covalent mechanism with the AOM moiety.[10][11]
Table 2: In Vivo Efficacy in Disease Models
| Inhibitor | Disease Model | Species | Dose & Route | Key Findings | Reference |
| Ac-YVAD-CMK | Permanent Focal Cerebral Ischemia | Rat | 300 ng, i.c.v. | Reduced infarct volume by ~35% at 24h; decreased brain IL-1β and TNF-α levels. | [11] |
| Ac-YVAD-CMK | Sepsis-induced Acute Kidney Injury | Mouse | - | Decreased serum IL-1β & IL-18; inhibited pyroptosis in renal tissue. | [12] |
| VX-765 | Collagen-Induced Arthritis | Mouse | 100 mg/kg, i.p. | Significantly reduced joint clinical scores and serum IL-1β & IL-18 levels. | [13] |
| VX-765 | Myocardial Ischemia/Reperfusion | Rat | 16 mg/kg, i.v. | Reduced infarct size from 73.7% to 39.6%. | [9] |
| VX-765 | Diabetic Nephropathy | Mouse | 100 mg/kg | Ameliorated renal function and mitigated tubulointerstitial fibrosis. | [14] |
Signaling Pathway and Experimental Workflow
Caspase-1 Activation Pathway
The diagram below illustrates the canonical inflammasome pathway leading to caspase-1 activation and inflammation. Both this compound and VX-765 directly inhibit active Caspase-1, preventing downstream events.
Caption: The Inflammasome signaling pathway and points of inhibition.
Experimental Workflow for Inhibitor Evaluation
This diagram outlines a typical in vitro workflow to compare the efficacy of caspase-1 inhibitors in a cell-based assay.
Caption: In vitro workflow for comparing caspase-1 inhibitor efficacy.
Experimental Protocols
In Vitro Caspase-1 Activity Assay (Fluorometric)
This protocol provides a method for directly measuring caspase-1 activity in cell lysates using a fluorogenic substrate.
Objective: To quantify the enzymatic activity of caspase-1 in cells treated with or without an inhibitor.
Materials:
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% sucrose)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 20 mM DTT)
-
Caspase-1 Substrate: Ac-YVAD-AFC (7-amino-4-trifluoromethylcoumarin)
-
Fluorometer or microplate reader (Ex/Em = 400/505 nm)[15]
-
96-well black microplates
Procedure:
-
Cell Culture and Treatment: Culture cells (e.g., macrophages) and treat them according to the experimental workflow (priming, inhibitor treatment, inflammasome activation).[16]
-
Lysate Preparation:
-
After treatment, collect cells by centrifugation.
-
Wash cells once with ice-cold PBS.
-
Resuspend the cell pellet in 50-100 µL of ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) for the assay.
-
-
Assay Reaction:
-
To each well of a 96-well black plate, add 50 µL of cell lysate.
-
Add 50 µL of 2x Reaction Buffer.
-
Add 5 µL of 1 mM Ac-YVAD-AFC substrate (final concentration 50 µM).
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure fluorescence using a plate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[15]
-
-
Data Analysis: Compare the fluorescence intensity of inhibitor-treated samples to the untreated (but activated) control to determine the percentage of inhibition.
IL-1β Release Assay (ELISA)
This protocol measures the amount of mature IL-1β secreted into the cell culture supernatant, an indirect measure of caspase-1 activity.
Objective: To quantify the inhibitory effect of this compound or VX-765 on the production of mature IL-1β.
Materials:
-
Supernatant collected from the experimental workflow.
-
Commercial IL-1β ELISA kit (e.g., for mouse or human, as appropriate).
-
Microplate reader for absorbance measurement.
Procedure:
-
Sample Collection: Following the in vitro experimental workflow, carefully collect the cell culture supernatant from each well.
-
Centrifugation: Centrifuge the supernatant at 300 x g for 5 minutes to pellet any detached cells or debris.
-
ELISA Protocol:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a pre-coated 96-well plate.
-
Incubating with a biotin-conjugated detection antibody.
-
Incubating with a streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB) to develop color.
-
Stopping the reaction and measuring absorbance at the specified wavelength (e.g., 450 nm).
-
-
-
Data Analysis:
-
Generate a standard curve using the provided IL-1β standards.
-
Calculate the concentration of IL-1β in each sample based on the standard curve.
-
Compare the IL-1β concentrations in inhibitor-treated samples to the untreated control to assess efficacy.
-
Summary and Conclusion
This compound and VX-765 are both effective inhibitors of caspase-1 but are suited for different applications.
-
This compound is a potent, irreversible, peptide-based inhibitor. Its high specificity and well-characterized mechanism make it an excellent tool for basic research to probe the function of caspase-1 in various in vitro and in vivo preclinical models.[5][11][12] However, its peptidic nature and irreversible mechanism may limit its therapeutic potential.
-
VX-765 is a clinical-stage, orally bioavailable small molecule prodrug that acts as a reversible covalent inhibitor.[4][6] Its progression into Phase II clinical trials highlights its favorable drug-like properties, including oral administration and a demonstrated safety profile in humans.[9] Its dual inhibition of caspase-1 and caspase-4 may offer broader anti-inflammatory effects.[4]
For researchers in academic or early discovery settings, This compound remains a gold-standard tool for target validation. For professionals in drug development and clinical research, VX-765 represents a more therapeutically relevant molecule, providing a benchmark for the development of next-generation anti-inflammatory agents targeting the inflammasome pathway.
References
- 1. Caspase 1 - Wikipedia [en.wikipedia.org]
- 2. Caspase-1 self-cleavage is an intrinsic mechanism to terminate inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. invivogen.com [invivogen.com]
- 6. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Caspase | TargetMol [targetmol.com]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects and mechanisms of potent caspase-1 inhibitor VX765 treatment on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. VX-765 ameliorates renal injury and fibrosis in diabetes by regulating caspase-1-mediated pyroptosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]
- 16. Quantifying Caspase-1 Activity in Murine Macrophages | Springer Nature Experiments [experiments.springernature.com]
Validating Caspase-1 Inhibition: A Comparative Guide to Ac-YVAD-AOM and Alternatives
For researchers, scientists, and drug development professionals, the precise validation of therapeutic targets is paramount. This guide provides an objective comparison of Ac-YVAD-AOM, a selective caspase-1 inhibitor, with other commonly used alternatives. We will delve into their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.
Caspase-1, a key inflammatory enzyme, plays a crucial role in the innate immune response. Its activation leads to the cleavage and maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, as well as inducing a form of programmed cell death known as pyroptosis. Given its central role in inflammation, the inhibition of caspase-1 is a significant area of interest for the development of therapeutics against a range of inflammatory diseases. This compound is a selective and potent inhibitor of caspase-1, demonstrating antitumor and potential analgesic activities.[1][2] This guide will compare this compound with other notable caspase-1 inhibitors, providing the necessary data and methodologies to validate its inhibitory effect on caspase-1 cleavage.
Comparative Analysis of Caspase-1 Inhibitors
| Inhibitor | Target(s) | Potency (IC50/Ki) | Key Features |
| Ac-YVAD-CHO | Caspase-1 | Ki = 0.76 nM[3] | Selective for caspase-1 over caspases-2, -3, -4, -5, -6, -7, -8, -9, and -10.[3] |
| VX-765 (Belnacasan) | Caspase-1, Caspase-4 | Caspase-1: IC50 = 530 nM[4] | Orally available prodrug that has been evaluated in human clinical trials.[5] |
| VRT-043198 (Active form of VX-765) | Caspase-1, Caspase-4, Caspase-5 | Caspase-1: IC50 = 0.2 nM[6] | Highly selective for inflammatory caspases over apoptotic caspases.[6] |
| Z-VAD-FMK | Pan-caspase inhibitor | Broad spectrum, inhibits various caspases in the nanomolar to low micromolar range.[7][8] | Commonly used as a general apoptosis inhibitor.[8] |
| Q-VD-OPH | Pan-caspase inhibitor | IC50 range for caspases-1, -3, -8, -9, -10, and -12 is 25 - 400 nM.[9] | A non-toxic, new generation broad-spectrum caspase inhibitor.[9] |
Signaling Pathway of Caspase-1 Activation and Inhibition
Caspase-1 is typically activated through the assembly of a multi-protein complex called the inflammasome. This process is initiated by various stimuli, leading to the autocatalytic cleavage of pro-caspase-1 into its active p20 and p10 subunits. This compound and other inhibitors block this process, thereby preventing the downstream inflammatory cascade.
Experimental Protocols
To validate the inhibitory effect of this compound on caspase-1 cleavage, a series of well-established experimental protocols can be employed. These include measuring the direct enzymatic activity of caspase-1, visualizing the reduction in caspase-1 cleavage, and quantifying the downstream effects on cytokine production.
Caspase-1 Activity Assay (Fluorometric)
This assay directly measures the enzymatic activity of caspase-1 by detecting the cleavage of a fluorogenic substrate.
Workflow:
Protocol:
-
Prepare Cell Lysates:
-
Culture cells to the desired density and treat with stimuli to induce caspase-1 activation.
-
Lyse the cells using a lysis buffer and collect the supernatant containing the cellular proteins.
-
-
Inhibitor Treatment:
-
In a 96-well plate, add cell lysate to each well.
-
Add varying concentrations of this compound or other inhibitors to the respective wells. Include a vehicle control.
-
Incubate for a predetermined time to allow the inhibitor to interact with the enzyme.
-
-
Substrate Addition and Measurement:
-
Add a fluorogenic caspase-1 substrate, such as Ac-YVAD-AFC or Ac-WEHD-AMC, to each well.[10][11]
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC) in a kinetic or endpoint mode.[10][12]
-
The decrease in fluorescence in the inhibitor-treated wells compared to the control indicates the level of caspase-1 inhibition.
-
Western Blot for Caspase-1 Cleavage
This technique allows for the direct visualization of the inhibition of pro-caspase-1 cleavage into its active subunits.
Protocol:
-
Sample Preparation:
-
Prepare cell lysates from cells treated with or without a caspase-1 activating stimulus and in the presence or absence of this compound.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the cleaved p20 subunit of caspase-1.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
A reduction in the intensity of the p20 band in the this compound-treated samples confirms the inhibition of caspase-1 cleavage.
-
ELISA for IL-1β Quantification
This assay measures the downstream effect of caspase-1 inhibition by quantifying the amount of mature IL-1β secreted from cells.
Protocol:
-
Sample Collection:
-
Collect the cell culture supernatants from cells treated as described for the Western blot experiment.
-
-
ELISA Procedure:
-
Use a commercially available IL-1β ELISA kit.
-
Add standards and samples to the wells of a 96-well plate pre-coated with an anti-IL-1β capture antibody.
-
Incubate to allow the IL-1β to bind to the antibody.
-
Wash the wells and add a biotinylated detection antibody.
-
Incubate, wash, and then add a streptavidin-HRP conjugate.
-
Incubate, wash, and add a TMB substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at 450 nm.[1][14][15][16][17]
-
-
Data Analysis:
-
Generate a standard curve and calculate the concentration of IL-1β in the samples. A decrease in IL-1β concentration in the this compound-treated samples demonstrates the functional inhibition of caspase-1.
-
Conclusion
Validating the inhibitory effect of this compound on caspase-1 cleavage is a critical step in its evaluation as a research tool and potential therapeutic agent. By employing a combination of direct enzyme activity assays, Western blotting to visualize cleavage, and ELISA to quantify downstream cytokine production, researchers can obtain robust and reliable data. This guide provides the necessary framework and comparative data to design and execute these validation experiments, ultimately contributing to a deeper understanding of the role of caspase-1 in health and disease.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. This compound | Caspase | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. invivogen.com [invivogen.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. mpbio.com [mpbio.com]
- 10. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. abcam.com [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. shop-neotest.ru [shop-neotest.ru]
- 15. stemcell.com [stemcell.com]
- 16. Human IL-1 beta ELISA Kit (ab100562) | Abcam [abcam.com]
- 17. raybiotech.com [raybiotech.com]
A Researcher's Guide to Negative Controls for Ac-YVAD-AOM in Caspase-1 Inhibition Studies
For researchers, scientists, and drug development professionals investigating the inflammasome pathway, the selective and potent caspase-1 inhibitor, Ac-YVAD-AOM, is an invaluable tool. However, robust experimental design necessitates the use of appropriate negative controls to ensure that the observed effects are specifically due to caspase-1 inhibition. This guide provides a comprehensive comparison of potential negative controls for this compound, supported by experimental data and detailed protocols.
Understanding this compound and the Need for Controls
This compound (N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-acetyloxymethylketone) is a cell-permeable, irreversible inhibitor of caspase-1. It is designed as a tetrapeptide that mimics the preferred substrate sequence of caspase-1, allowing it to bind to the enzyme's active site and covalently modify the catalytic cysteine residue. This targeted action blocks the activation of pro-inflammatory cytokines IL-1β and IL-18 and prevents pyroptotic cell death.
To validate that the experimental outcomes are a direct result of caspase-1 inhibition by this compound and not due to off-target effects or the peptide nature of the compound, a negative control is essential. An ideal negative control should be structurally similar to this compound but lack its inhibitory activity against caspase-1.
Comparison of Potential Negative Controls
Several strategies can be employed for negative controls in experiments using this compound. The choice of control will depend on the specific experimental question and the resources available.
| Negative Control Strategy | Description | Advantages | Disadvantages |
| Scrambled Peptide Control | A peptide with the same amino acid composition as YVAD but in a randomized sequence (e.g., Ac-AVDY-AOM). | - Excellent control for sequence specificity. - Similar molecular weight and general chemical properties. | - May not be commercially available and could require custom synthesis. - Limited published data on specific scrambled sequences for this compound. |
| Alternative Caspase Inhibitor | An inhibitor targeting a different caspase, such as Ac-DEVD-AOM, which is a potent inhibitor of caspase-3. | - Commercially available and well-characterized. - Demonstrates the specificity of the observed effect to caspase-1. | - May have some low-level cross-reactivity with caspase-1 at high concentrations. - Introduces a different peptide sequence. |
| Vehicle Control | The solvent used to dissolve this compound (typically DMSO). | - Essential for all experiments to control for solvent effects. | - Does not control for the effects of the peptide backbone or potential off-target effects of the YVAD sequence. |
Quantitative Data Comparison
The following tables summarize the inhibitory potency and selectivity of Ac-YVAD-CHO (a closely related aldehyde derivative of this compound) and comparative data for other caspase inhibitors.
Table 1: Inhibitory Potency (IC50, nM) of Ac-YVAD-CHO Against Various Caspases
| Caspase | IC50 (nM) |
| Caspase-1 | 8.4 |
| Caspase-2 | 17.0 |
| Caspase-3 | 2000.0 |
| Caspase-4 | 68000.0 |
Data sourced from AAT Bioquest.[1] This demonstrates the high selectivity of the YVAD sequence for caspase-1 over caspase-3 and -4.
Table 2: In Vivo Efficacy of Ac-YVAD-cmk in a Rat Model of Cerebral Ischemia
| Parameter | Vehicle Control | Ac-YVAD-cmk Treated | % Reduction |
| Infarct Volume (% of hemisphere) | |||
| Total | 41.1 ± 2.3 | 26.5 ± 2.1 | 35.5% |
| Caspase Activity (% of control) | |||
| Caspase-1 | 100 ± 20.3 | 3.4 ± 10.4 | 96.6% |
| Caspase-3 | 100 ± 30.3 | 13.2 ± 9.5 | 86.8% |
| Cytokine Levels (% of control) | |||
| IL-1β | 100 | 39.5 ± 23.7 | 60.5% |
| TNF-α | 100 | 51.9 ± 10.3 | 48.1% |
Data adapted from Rabuffetti et al. (2000).[2] This study highlights the potent in vivo effect of a YVAD-based inhibitor on caspase-1 activity and downstream inflammatory markers.
Table 3: Comparative Efficacy of Caspase-1 Inhibitors on Cytokine Release in High Glucose-Stressed HK-2 Cells
| Treatment | IL-1β Release (pg/mL) |
| Control | ~100 |
| High Glucose | ~400 |
| High Glucose + VX-765 | ~150 |
| High Glucose + Z-YVAD-FMK | ~150 |
Data interpreted from graphical representation in Li et al. (2020).[3] This demonstrates that both the selective caspase-1 inhibitor VX-765 and the YVAD-based inhibitor effectively reduce IL-1β release.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments to assess caspase-1 inhibition.
Caspase-1 Activity Assay (Fluorogenic Substrate)
This assay measures the enzymatic activity of caspase-1 in cell lysates.
Materials:
-
Cell Lysis Buffer (e.g., 25 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.1% Triton X-100, and protease inhibitors)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)
-
Caspase-1 substrate (e.g., Ac-YVAD-AFC)
-
Fluorometer and 96-well black plates
Procedure:
-
Culture and treat cells with your stimulus, this compound, and negative controls.
-
Lyse the cells in Cell Lysis Buffer and quantify the protein concentration.
-
In a 96-well black plate, add 50 µg of protein lysate to each well.
-
Add this compound or negative control to the respective wells.
-
Add Assay Buffer to a final volume of 100 µL.
-
Add the caspase-1 substrate Ac-YVAD-AFC to a final concentration of 50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
IL-1β ELISA
This protocol is for quantifying the amount of secreted IL-1β in cell culture supernatants.
Materials:
-
Human or mouse IL-1β ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and TMB substrate)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the plate with a blocking buffer for 1 hour at room temperature.
-
Wash the plate three times.
-
Add 100 µL of cell culture supernatants (from cells treated with stimulus, this compound, and negative controls) and IL-1β standards to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Add Stop Solution and read the absorbance at 450 nm.
Western Blot for Caspase-1 Cleavage
This method detects the cleavage of pro-caspase-1 into its active p20 subunit.
Materials:
-
RIPA Lysis Buffer with protease inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against caspase-1 (recognizing both pro-caspase-1 and the cleaved p20 subunit)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-caspase-1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the bands using an imaging system.
Visualizing the Pathways and Workflows
To better understand the experimental logic and the underlying biological processes, the following diagrams are provided.
Caption: NLRP3 inflammasome signaling pathway and the point of inhibition by this compound.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
References
- 1. Caspase-1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 2. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VX‐765 ameliorates renal injury and fibrosis in diabetes by regulating caspase‐1‐mediated pyroptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Ac-YVAD-AOM vs. NLRP3 Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals navigating the complexities of inflammasome inhibition, understanding the nuanced differences between various inhibitory agents is paramount. This guide provides a detailed, data-driven comparison of the caspase-1 inhibitor Ac-YVAD-AOM and the class of NLRP3 inhibitors, offering insights into their mechanisms, efficacy, and experimental applications.
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide array of inflammatory diseases. Consequently, targeting this pathway for therapeutic intervention has garnered significant interest. Two primary strategies have emerged: direct inhibition of the NLRP3 protein itself and inhibition of downstream effectors, such as caspase-1. This guide will dissect the key characteristics of this compound, a well-established caspase-1 inhibitor, and compare it to the growing class of specific NLRP3 inhibitors, with a focus on the widely studied molecule, MCC950.
Mechanism of Action: Targeting Different Steps of the Same Pathway
The fundamental difference between this compound and NLRP3 inhibitors lies in their point of intervention within the NLRP3 inflammasome signaling cascade.
This compound , a synthetic tetrapeptide (acetyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde or -chloromethyl ketone), is a potent and irreversible inhibitor of caspase-1.[1][2] Caspase-1 is the effector enzyme of the inflammasome complex, responsible for the cleavage of pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms.[2] By directly targeting caspase-1, this compound effectively blocks the final step of inflammasome-mediated cytokine release and can also prevent pyroptosis, a form of inflammatory cell death.[2]
NLRP3 inhibitors , on the other hand, act upstream of caspase-1. This class of inhibitors can be broadly categorized based on their specific target:
-
Direct NLRP3 Binders: These small molecules, such as MCC950 and CY-09, directly bind to the NLRP3 protein, preventing its activation and subsequent oligomerization, which is a critical step for inflammasome assembly.[3][4] MCC950, for instance, is thought to bind to the NACHT domain of NLRP3, locking it in an inactive conformation.[4]
-
Upstream Signal Inhibitors: Other compounds can inhibit the signaling events that lead to NLRP3 activation, such as potassium efflux or the production of reactive oxygen species (ROS).[5]
This difference in mechanism has significant implications for their specificity and potential off-target effects.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The potency of an inhibitor is a critical parameter for its experimental use and therapeutic potential. The following tables summarize key quantitative data for Ac-YVAD compounds and the representative NLRP3 inhibitor, MCC950. It is important to note that direct head-to-head comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Inhibitor | Target | Inhibitor Type | K_i_ Value | IC_50_ Value | Cell Type / Assay Conditions |
| Ac-YVAD-CHO | Caspase-1 | Peptide-based, aldehyde | 0.76 nM[6] | Not widely reported | Cell-free assay |
| Ac-YVAD-cmk | Caspase-1 | Peptide-based, irreversible | Not widely reported | Not widely reported | --- |
| MCC950 | NLRP3 | Small molecule, diarylsulfonylurea | Not applicable | 7.5 nM[3][7] | Bone Marrow-Derived Macrophages (BMDMs) |
| Inhibitor | Target Specificity |
| Ac-YVAD-CHO | Selective for caspase-1 over caspase-4, -5, -8, -9, and -10.[6] |
| MCC950 | Specific for NLRP3; does not inhibit AIM2, NLRC4, or NLRP1 inflammasomes.[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for key experiments used to evaluate and compare this compound and NLRP3 inhibitors.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This assay is fundamental for assessing the efficacy of inhibitors in a cellular context.
1. Cell Culture and Differentiation:
-
Cell Lines: Human THP-1 monocytes or mouse bone marrow-derived macrophages (BMDMs) are commonly used.
-
THP-1 Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) (e.g., 50-100 ng/mL) for 24-48 hours.
-
BMDM Differentiation: Culture bone marrow cells in DMEM supplemented with 20 ng/mL M-CSF for 7 days to differentiate them into macrophages.
2. Priming (Signal 1):
-
Plate the differentiated macrophages in a 96-well plate.
-
Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for THP-1 or 500 ng/mL for BMDMs) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.
3. Inhibitor Treatment:
-
Pre-incubate the primed cells with serial dilutions of the test inhibitor (e.g., this compound or an NLRP3 inhibitor) for 30-60 minutes. Include a vehicle control (e.g., DMSO).
4. Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding a stimulus such as:
-
Nigericin (e.g., 10 µM)
-
ATP (e.g., 5 mM)
-
-
Incubate for 1-2 hours.
5. Measurement of IL-1β Secretion:
-
Collect the cell culture supernatant.
-
Quantify the concentration of mature IL-1β using a commercially available ELISA kit, following the manufacturer's instructions.
6. Assessment of Cell Death (Pyroptosis):
-
Measure the release of lactate (B86563) dehydrogenase (LDH) into the supernatant using a cytotoxicity assay kit as an indicator of pyroptosis.
Western Blot for Caspase-1 Cleavage
This assay directly assesses the activation of caspase-1.
1. Sample Preparation:
-
Following the in vitro activation assay, collect both the cell culture supernatants and the cell pellets.
-
Lyse the cell pellets using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
2. Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Western Blotting:
-
Separate the proteins from the cell lysates and precipitated supernatants by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the cleaved (p20) and pro-form (p45) of caspase-1.
-
Use a suitable secondary antibody and a chemiluminescent substrate for detection.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: NLRP3 inflammasome signaling pathway and points of inhibition.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating inflammasome inhibitors.
Concluding Remarks
The choice between this compound and an NLRP3 inhibitor depends on the specific research question.
-
This compound is a valuable tool for studying the direct role of caspase-1 in various inflammatory and cell death processes. Its broad action on the final effector of multiple inflammasomes makes it useful for investigating the general contribution of inflammasome activity.
-
NLRP3 inhibitors , such as MCC950, offer a more targeted approach to dissecting the specific role of the NLRP3 inflammasome. Their high specificity makes them ideal for studies aiming to isolate the contribution of NLRP3 from other inflammasome pathways.
For a comprehensive understanding of the NLRP3 inflammasome pathway, the concurrent use of both types of inhibitors in parallel experiments can be highly informative. By carefully selecting the appropriate inhibitor and employing robust experimental protocols, researchers can continue to unravel the intricate role of the NLRP3 inflammasome in health and disease, paving the way for novel therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. The caspase-1 inhibitor AC-YVAD-CMK attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Neuroprotective Efficacy of Ac-YVAD-cmk
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental evidence validating the neuroprotective effects of Ac-YVAD-cmk, a selective caspase-1 inhibitor. We present key quantitative data, detailed experimental protocols, and a comparative analysis with other neuroprotective agents to support informed decisions in research and development.
Ac-YVAD-cmk: A Targeted Approach to Neuroprotection
Ac-YVAD-cmk (N-acetyl-L-tyrosyl-L-valyl-L-alanyl-N'-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-alaninamide) is a potent and irreversible inhibitor of caspase-1, a key enzyme in the inflammatory cascade that leads to neuronal damage in various neurological insults. By selectively targeting caspase-1, Ac-YVAD-cmk offers a focused therapeutic strategy to mitigate the detrimental effects of neuroinflammation.
Validated Neuroprotective Effects of Ac-YVAD-cmk
Numerous studies have demonstrated the neuroprotective efficacy of Ac-YVAD-cmk in preclinical models of cerebral ischemia and intracerebral hemorrhage. The primary mechanism of action involves the inhibition of the NLRP3 inflammasome pathway, leading to a reduction in pro-inflammatory cytokines and subsequent neuronal cell death.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the neuroprotective effects of Ac-YVAD-cmk.
Table 1: Effect of Ac-YVAD-cmk on Infarct Volume in a Rat Model of Permanent Middle Cerebral Artery Occlusion (pMCAo)
| Treatment Group | Time Post-MCAo | Total Infarct Volume (% of Hemisphere) | Cortical Infarct Volume (% of Hemisphere) | Subcortical Infarct Volume (% of Hemisphere) |
| Vehicle (Control) | 24 hours | 41.1 ± 2.3 | 30.9 ± 2.1 | 10.2 ± 0.6 |
| Ac-YVAD-cmk | 24 hours | 26.5 ± 2.1 | 21.3 ± 1.9 | 5.2 ± 0.5 |
| Vehicle (Control) | 6 days | 30.6 ± 2.2 | 23.2 ± 1.7 | 7.4 ± 0.8 |
| Ac-YVAD-cmk | 6 days | 23.0 ± 2.2 | 17.9 ± 1.7* | 5.9 ± 0.8 |
*p < 0.05 compared to vehicle control. Data from Rabuffetti et al., 2000.[1]
Table 2: Effect of Ac-YVAD-cmk on Caspase Activity and Apoptosis post-pMCAo in Rats
| Treatment Group | Parameter | Result (% of Control) |
| Ac-YVAD-cmk (24h) | Caspase-1 Activity | 3.4 ± 10.4** |
| Ac-YVAD-cmk (24h) | Caspase-3 Activity | 13.2 ± 9.5 |
| Ac-YVAD-cmk (24h) | Apoptosis (Nucleosome Quantitation) | 47.0 ± 5.9 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data from Rabuffetti et al., 2000.[1]
Table 3: Effect of Ac-YVAD-cmk on Pro-inflammatory Cytokine Levels post-pMCAo in Rats
| Treatment Group | Cytokine | Result (% of Control) |
| Ac-YVAD-cmk (24h) | IL-1β | 39.5 ± 23.7 |
| Ac-YVAD-cmk (24h) | TNF-α | 51.9 ± 10.3 |
*p < 0.05 compared to vehicle control. Data from Rabuffetti et al., 2000.[1]
Signaling Pathway of Ac-YVAD-cmk's Neuroprotective Action
Ac-YVAD-cmk exerts its neuroprotective effects by inhibiting caspase-1, a critical component of the NLRP3 inflammasome signaling pathway. This pathway is a key driver of neuroinflammation in response to ischemic injury.
Comparison with Alternative Neuroprotective Agents
While direct head-to-head comparative studies are limited, this section provides data on other neuroprotective agents, the pan-caspase inhibitor z-VAD-fmk and the anti-inflammatory antibiotic Minocycline (B592863), to offer a broader context for evaluating Ac-YVAD-cmk.
Disclaimer: The following data are from separate studies and are not the result of direct comparative experiments. Variations in experimental models, protocols, and dosages may influence the outcomes. Therefore, direct comparisons of efficacy should be made with caution.
Table 4: Comparative Efficacy of Caspase Inhibitors in Rodent Models of Focal Cerebral Ischemia
| Agent | Model | Dosing Regimen | Infarct Volume Reduction (%) | Reference |
| Ac-YVAD-cmk | Rat pMCAo | 300 ng/rat, i.c.v., 10 min post-ischemia | ~35% at 24h | Rabuffetti et al., 2000[1] |
| z-VAD-fmk | Rat MCAo | 200 µg/kg, i.v., pre- and post-ischemia | Significant reduction (quantitative data not specified) | Loddick et al., 1998 |
| z-DEVD-fmk | Rat MCAo | 200 µg/kg, i.v., pre- and post-ischemia | Significant reduction (quantitative data not specified) | Loddick et al., 1998 |
Table 5: Neuroprotective Effects of Minocycline in Rodent Models of Cerebral Ischemia
| Model | Dosing Regimen | Key Findings | Reference |
| Rat Thromboembolic Stroke | 1 mg/kg, i.v., 10 min post-ischemia | Significant reduction in infarct volume | C-F. L. et al., 2022 |
| Rat I/R Injury | 90 mg/kg, p.o., 48, 24, and 1h pre-ischemia | Improved neuronal morphology, reduced lipid peroxidation | Aras et al., 2014[2] |
Detailed Experimental Protocols
To facilitate the replication and further investigation of the neuroprotective effects of Ac-YVAD-cmk, we provide detailed methodologies for key experiments cited in this guide.
Permanent Middle Cerebral Artery Occlusion (pMCAo) in Rats
This widely used model induces a focal ischemic stroke.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
4-0 nylon monofilament suture with a rounded tip
-
Ac-YVAD-cmk (dissolved in appropriate vehicle, e.g., DMSO)
-
Vehicle control
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a 4-0 nylon monofilament suture into the ECA lumen and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
Administer Ac-YVAD-cmk or vehicle via intracerebroventricular (i.c.v.) injection 10 minutes after the onset of occlusion.[1]
-
Suture the incision and allow the animal to recover.
Measurement of Infarct Volume
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Formalin
-
Brain matrix slicer
-
Image analysis software
Procedure:
-
At the desired time point (e.g., 24 hours or 6 days), euthanize the rat and perfuse the brain with saline.
-
Remove the brain and slice it into 2 mm coronal sections using a brain matrix.
-
Immerse the slices in a 2% TTC solution at 37°C for 20-30 minutes. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained slices in 10% formalin.
-
Capture images of the slices and quantify the infarct area in each slice using image analysis software.
-
Calculate the total infarct volume by summing the infarct area of each slice and multiplying by the slice thickness.
Caspase Activity Assay
Materials:
-
Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC)
-
Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AFC)
-
Brain tissue homogenates from ischemic and contralateral hemispheres
-
Fluorometer
Procedure:
-
Prepare brain tissue homogenates from the ischemic and contralateral hemispheres.
-
Incubate the homogenates with the specific fluorogenic caspase substrate.
-
Measure the fluorescence generated from the cleavage of the substrate using a fluorometer.
-
Express caspase activity as the amount of cleaved substrate per unit of protein per unit of time.
Western Blot for Pro-inflammatory Cytokines
Materials:
-
Primary antibodies against IL-1β and TNF-α
-
Secondary antibodies conjugated to HRP
-
Brain tissue homogenates
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection system
Procedure:
-
Separate proteins from brain tissue homogenates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against IL-1β and TNF-α.
-
Incubate the membrane with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence detection system and quantify the band intensities.
Conclusion
The presented data strongly support the neuroprotective effects of Ac-YVAD-cmk in preclinical models of ischemic stroke. Its targeted inhibition of caspase-1 effectively reduces infarct volume, suppresses neuroinflammation, and inhibits apoptosis. While direct comparative data with other neuroprotective agents is still emerging, the robust validation of Ac-YVAD-cmk's mechanism of action and its significant efficacy make it a promising candidate for further investigation and development as a therapeutic for acute ischemic stroke. This guide provides the necessary foundational information for researchers and drug development professionals to design and execute further studies in this critical area of neuroscience.
References
A Head-to-Head Comparison of Ac-YVAD-CHO and Ac-YVAD-cmk for In Vivo Caspase-1 Inhibition
For researchers, scientists, and drug development professionals navigating the landscape of inflammatory pathway modulation, the selection of a potent and specific caspase-1 inhibitor is a critical determinant of experimental success. This guide provides a comprehensive in vivo comparative analysis of two widely utilized tetrapeptide-based caspase-1 inhibitors: Ac-YVAD-CHO, a reversible aldehyde inhibitor, and Ac-YVAD-cmk, an irreversible chloromethyl ketone inhibitor. By examining their mechanisms of action, in vivo efficacy from published studies, and detailed experimental protocols, this guide aims to equip researchers with the necessary information to make an informed decision for their specific research applications.
Mechanism of Action: A Tale of Two Warheads
Both Ac-YVAD-CHO and Ac-YVAD-cmk are designed as peptidomimetics of the caspase-1 substrate recognition sequence, Tyr-Val-Ala-Asp (YVAD). This allows them to competitively bind to the active site of caspase-1, a key enzyme in the inflammasome signaling pathway responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18. The primary distinction between these two inhibitors lies in their reactive group, or "warhead," which dictates their mode of inhibition.
Ac-YVAD-CHO (Acetyl-L-tyrosyl-L-valyl-N-(2-carboxy-1-formylethyl)-L-alaninamide) employs an aldehyde group (-CHO) that forms a reversible covalent bond with the catalytic cysteine residue in the caspase-1 active site. This transient interaction allows for temporary inhibition of the enzyme.
Ac-YVAD-cmk (Acetyl-Tyr-Val-Ala-Asp-chloromethyl ketone) possesses a chloromethyl ketone group (-cmk) that forms an irreversible covalent bond with the active site cysteine. This leads to permanent inactivation of the caspase-1 enzyme.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the key quantitative data for Ac-YVAD-CHO and Ac-YVAD-cmk, providing a clear comparison of their biochemical potency against caspase-1.
| Parameter | Ac-YVAD-CHO | Ac-YVAD-cmk |
| Inhibitor Type | Peptide-based, Reversible | Peptide-based, Irreversible |
| Target | Caspase-1 (ICE) | Caspase-1 (ICE) |
| Ki (human Caspase-1) | 0.76 nM[1] | 0.8 nM[2] |
| Ki (mouse Caspase-1) | 3.0 nM[3] | Not widely reported |
| IC50 (human IL-1β release) | 0.7 µM[3] | Not widely reported |
| IC50 (mouse IL-1β release) | 2.5 µM[3] | Not widely reported |
In Vivo Efficacy: A Comparative Overview from Preclinical Models
While a direct head-to-head in vivo comparison is not extensively documented in the literature, numerous studies have independently demonstrated the efficacy of both inhibitors in various animal models of inflammatory diseases.
Ac-YVAD-CHO has been shown to be effective in reducing inflammation and apoptosis in models of endotoxemia, neurotoxicity, and acute pancreatitis. Intraperitoneal administration has been reported to suppress systemic IL-1β levels, while direct intrastriatal infusion has been shown to attenuate apoptosis in the brain.[3][4] In a rat model of endotoxemia, inhaled Ac-YVAD-CHO significantly reduced both pulmonary and systemic levels of IL-1β and IL-18.[5]
Ac-YVAD-cmk has demonstrated significant neuroprotective effects in models of cerebral ischemia and intracerebral hemorrhage (ICH).[2][6] Intracerebroventricular administration has been shown to reduce infarct volume, decrease apoptosis, and lower brain levels of pro-inflammatory cytokines.[2] In a mouse model of ICH, Ac-YVAD-cmk reduced brain edema and improved neurological function.[6] Furthermore, it has been shown to reduce mortality in a rat model of lethal endotoxemia.[7]
The following table summarizes key findings from various in vivo studies for a comparative overview.
| Inhibitor | Animal Model | Dose & Administration Route | Key Findings | Reference |
| Ac-YVAD-CHO | P. acnes-sensitized mice | 30 mg/kg; i.p. | Suppressed IL-1β levels in blood. | [3] |
| Quinolinic acid-treated rats | 2-8 µg; intrastriatal infusion | Attenuated apoptosis and caspase-1 activity in the striatum. | [3][4] | |
| Endotoxemic rats | 0.5 mg and 5 mg (total dose); inhalation | Reduced plasma and BALF levels of IL-1β and IL-18. | [5] | |
| Cerulein-induced acute pancreatitis mice | 12.5 µmol/kg | Reduced pancreatic IL-18 and serum IL-1β levels. | [1] | |
| Ac-YVAD-cmk | Permanent middle cerebral artery occlusion rats | 300 ng/rat; i.c.v. | Reduced infarct volume and levels of IL-1β and TNF-α. | [2] |
| Collagenase-induced ICH mice | 50 ng and 200 ng/mouse; i.c.v. | Reduced brain edema and improved neurological function. | [6][8] | |
| Endotoxemic rats | 12.5 µmol/kg; i.v. | Significantly reduced mortality. | [7] | |
| Bilateral carotid artery stenosis mice | 10 mg/kg; i.p. | Restored cerebral blood flow and attenuated white matter rarefaction. | [9] |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is essential to visualize the caspase-1 activation pathway and the general workflow for assessing inhibitor efficacy.
Caption: Inflammasome pathway and points of inhibition.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Caspase-1 inhibitor Ac-YVAD-CHO attenuates quinolinic acid-induced increases in p53 and apoptosis in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting caspase-1 by inhalation-therapy: effects of Ac-YVAD-CHO on IL-1 beta, IL-18 and downstream proinflammatory parameters as detected in rat endotoxaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ac-YVAD-CMK Decreases Blood–Brain Barrier Degradation by Inhibiting Caspase-1 Activation of Interleukin-1β in Intracerebral Hemorrhage Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase-1-inhibitor ac-YVAD-cmk reduces LPS-lethality in rats without affecting haematology or cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Hope for vascular cognitive impairment: Ac-YVAD-cmk as a novel treatment against white matter rarefaction - PMC [pmc.ncbi.nlm.nih.gov]
The Caspase-1 Inhibitor Ac-YVAD-cmk Demonstrates Potent Anti-inflammatory Effects in Preclinical Models of Gastric Injury
For Immediate Release:
[City, State] – [Date] – A comprehensive review of preclinical data provides compelling evidence for the anti-inflammatory efficacy of the selective caspase-1 inhibitor, Ac-YVAD-cmk, in mitigating acute gastric injury. Experimental studies in murine models of both stress-induced and ethanol-induced gastric damage reveal that Ac-YVAD-cmk significantly reduces mucosal lesions, suppresses pro-inflammatory cytokine production, and inhibits apoptosis of gastric cells. These findings position Ac-YVAD-cmk as a promising therapeutic candidate for the management of inflammatory conditions of the stomach.
The primary mechanism of action for Ac-YVAD-cmk is the irreversible inhibition of caspase-1, a key enzyme in the inflammatory cascade.[1] Caspase-1 is responsible for the maturation and secretion of the potent pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] By blocking caspase-1, Ac-YVAD-cmk effectively halts the activation of the NLRP3 inflammasome, a multiprotein complex that plays a central role in sensing cellular danger signals and initiating inflammation.[2][3] This targeted inhibition leads to a significant reduction in the inflammatory response and subsequent tissue damage.
Comparative Efficacy of Ac-YVAD-cmk in Gastric Injury Models
Experimental evidence highlights the protective effects of Ac-YVAD-cmk in comparison to other agents, such as the proton pump inhibitor omeprazole (B731) and the alternative caspase-1 inhibitor VX-765.
Performance in Cold-Restraint Stress-Induced Gastric Injury
In a cold-restraint stress model, which mimics the physiological stress that can lead to gastric ulcers, pretreatment with Ac-YVAD-cmk demonstrated a marked reduction in the severity of gastric lesions.[2][3] The gastric ulcer index, a quantitative measure of mucosal damage, was significantly lower in mice treated with Ac-YVAD-cmk compared to the vehicle-treated control group.[3] Notably, while both Ac-YVAD-cmk and omeprazole improved survival rates and reduced histological evidence of injury, only Ac-YVAD-cmk significantly decreased the levels of key inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-18.[2][3] This suggests a direct anti-inflammatory mechanism for Ac-YVAD-cmk that is distinct from the acid-suppressing effect of omeprazole.[2][3] Furthermore, Ac-YVAD-cmk treatment also significantly inhibited the infiltration of macrophages, as indicated by reduced CD68 expression in gastric tissues.[2][3]
An indirect comparison with the caspase-1 inhibitor VX-765, investigated in a similar cold-restraint stress model, suggests that both compounds effectively reduce inflammatory markers. VX-765 was also shown to decrease the serum levels of TNF-α and IL-6, and the gastric tissue expression of IL-1β and IL-18. While a direct head-to-head study is not available, the data suggest that inhibition of caspase-1 is a viable strategy for mitigating stress-induced gastric inflammation.
| Treatment Group | Gastric Ulcer Index (Mean ± SD) | Serum TNF-α Reduction | Serum IL-6 Reduction | Gastric IL-1β Reduction | Gastric IL-18 Reduction | Reference |
| Ac-YVAD-cmk | 8.67 ± 1.21 | Yes (p<0.01) | Yes (p<0.05) | Yes (p<0.05) | Yes (p<0.05) | [3] |
| Omeprazole | 6.50 ± 2.17 | No | No | No | No | [3] |
| VX-765 | Not Reported | Yes | Yes | Yes | Yes | [2][3] |
| Vehicle Control | 18.83 ± 2.32 | - | - | - | - | [3] |
Table 1: Comparison of Ac-YVAD-cmk and other agents in a cold-restraint stress-induced gastric injury model in mice.
Performance in Ethanol-Induced Gastric Injury
Ac-YVAD-cmk also demonstrated significant protective effects in an ethanol-induced gastric injury model, which is relevant to alcohol-related gastritis.[2][3] Pretreatment with Ac-YVAD-cmk resulted in a substantial reduction in the gastric ulcer index compared to the injury-alone group.[3] In this model, both Ac-YVAD-cmk and omeprazole were effective in reducing the macroscopic and histological signs of gastric damage.[3]
| Treatment Group | Gastric Ulcer Index (Mean ± SD) | Reference |
| Ac-YVAD-cmk | 9.3 ± 1.9 | [3] |
| Omeprazole | 7.83 ± 2.71 | [3] |
| Injury-Alone Group | 21.2 ± 3.2 | [3] |
Table 2: Efficacy of Ac-YVAD-cmk in an ethanol-induced gastric injury model in mice.
Mechanism of Action: Inhibition of the NLRP3 Inflammasome Pathway
The anti-inflammatory effects of Ac-YVAD-cmk are directly linked to its inhibition of the NLRP3 inflammasome signaling pathway. Gastric injury, whether induced by stress or ethanol (B145695), triggers cellular danger signals that activate the NLRP3 inflammasome. This leads to the activation of pro-caspase-1 to its active form, caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, which are potent mediators of inflammation. Ac-YVAD-cmk, by irreversibly binding to and inhibiting caspase-1, prevents the maturation and release of these key cytokines, thereby dampening the inflammatory response and protecting the gastric mucosa from damage.[2][3]
Furthermore, the downstream signaling pathways of NF-κB and p38 MAPK, which are involved in the production of other pro-inflammatory cytokines like TNF-α and IL-6, are also attenuated by Ac-YVAD-cmk treatment.[2][3] This broader anti-inflammatory effect contributes to its overall efficacy in protecting against gastric injury.
Caption: Mechanism of Ac-YVAD-cmk in gastric injury.
Inhibition of Apoptosis
In addition to its anti-inflammatory effects, Ac-YVAD-cmk also reduces gastric cell apoptosis.[2][3] In the cold-restraint stress model, pretreatment with Ac-YVAD-cmk led to a significant decrease in the expression of the pro-apoptotic protein Bax and the executioner caspase, cleaved caspase-3.[2][3] This anti-apoptotic effect further contributes to the preservation of gastric mucosal integrity.
| Treatment Group | Gastric Bax Expression | Gastric Cleaved Caspase-3 Expression | Reference |
| Ac-YVAD-cmk | Decreased | Decreased | [3] |
| Omeprazole | No significant change | No significant change | [3] |
| Vehicle Control | Increased | Increased | [3] |
Table 3: Effect of Ac-YVAD-cmk on apoptosis markers in cold-restraint stress-induced gastric injury.
Experimental Protocols
Animal Models of Gastric Injury
Cold-Restraint Stress-Induced Gastric Injury: Male C57BL/6J mice are fasted for 24 hours with free access to water. The mice are then placed in restraint cages and immersed vertically to the level of the xiphoid process in a water bath maintained at 4°C for 4 hours.
Ethanol-Induced Gastric Injury: Male C57BL/6J mice are fasted for 24 hours with free access to water. Gastric injury is induced by oral administration of 100% ethanol (10 mL/kg body weight). The animals are sacrificed 1 hour after ethanol administration.
Drug Administration
Ac-YVAD-cmk is dissolved in a vehicle solution (e.g., 10% DMSO in PBS) and administered via intraperitoneal injection 30 minutes prior to the induction of gastric injury. Omeprazole is suspended in 0.5% carboxymethylcellulose and administered orally 30 minutes before the injury induction. Control animals receive the respective vehicle solutions.
Assessment of Gastric Injury
The stomachs are removed, opened along the greater curvature, and rinsed with saline. The gastric ulcer index is determined by measuring the length and width of the mucosal lesions. For histological analysis, gastric tissue samples are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).
Measurement of Inflammatory Markers
Serum levels of TNF-α and IL-6 are quantified using enzyme-linked immunosorbent assay (ELISA) kits. The expression of IL-1β, IL-18, CD68, Bax, and cleaved caspase-3 in gastric tissue is determined by Western blot analysis.
Caption: Experimental workflow for gastric injury studies.
Conclusion
The available preclinical data strongly support the anti-inflammatory and anti-apoptotic effects of Ac-YVAD-cmk in the context of acute gastric injury. Its targeted inhibition of the caspase-1/NLRP3 inflammasome pathway offers a distinct and direct anti-inflammatory mechanism compared to standard acid-suppressing therapies. While further research, including direct comparative studies with other caspase-1 and NLRP3 inflammasome inhibitors, is warranted, Ac-YVAD-cmk represents a promising therapeutic agent for the treatment of inflammatory gastric diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of caspase-1 inhibitor VX765 on cold-restraint stress-induced acute gastric ulcer in mice [zhsszz.xml-journal.net]
- 3. [Effects of caspase-1 inhibitor VX765 on cold-restraint stress-induced acute gastric ulcer in mice]. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Safe Disposal of Ac-YVAD-AOM: A Procedural Guide
Immediate Safety and Handling Precautions
Before disposal, it is crucial to handle Ac-YVAD-AOM with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. If the compound is in a powdered form, work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. If it is dissolved in a solvent such as DMSO, be aware that DMSO can facilitate the absorption of chemicals through the skin.
Step-by-Step Disposal Procedure
The following procedure is a general guideline for the disposal of this compound waste. Always adhere to your institution's specific waste management policies and local, state, and federal regulations.
-
Waste Segregation:
-
Solid Waste: Collect any unused or expired solid this compound, as well as contaminated materials like weighing paper and pipette tips, in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Solutions of this compound, typically in solvents like DMSO, should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Needles or other sharps contaminated with this compound should be disposed of in a designated sharps container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the full chemical name ("this compound"), the solvent (if applicable, e.g., "in DMSO"), concentration, and the appropriate hazard symbols.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure area away from incompatible materials. Ensure the storage area is well-ventilated.
-
-
Arranging for Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Potential for Chemical Inactivation (For Research Consideration)
The acyloxymethyl ketone (AOM) functional group in this compound is an electrophilic "warhead" that irreversibly binds to the active site of cysteine proteases. This reactivity suggests a potential for chemical inactivation prior to disposal, which could render the compound less hazardous.
Theoretical Inactivation Method:
The AOM group is susceptible to nucleophilic attack. Treatment of this compound waste solutions with a strong, non-hazardous nucleophile under controlled conditions could potentially lead to its degradation. For instance, a basic solution (e.g., sodium hydroxide) could hydrolyze the acyloxy and peptide bonds.
Important Considerations:
-
This is a theoretical approach and has not been validated as a standard disposal procedure for this compound.
-
Any attempt at chemical inactivation should be performed by a qualified chemist under controlled laboratory conditions, with appropriate safety measures in place.
-
The reaction products of such a degradation would need to be characterized to ensure they are indeed less hazardous before any change in the disposal protocol is considered.
-
Consult with your EHS office before attempting any chemical inactivation of hazardous waste.
Summary of Key Information
| Parameter | Guideline | Source/Rationale |
| Personal Protective Equipment | Safety glasses, gloves, lab coat | General laboratory safety |
| Solid Waste Disposal | Collect in a labeled, sealed hazardous waste container | General chemical waste guidelines |
| Liquid Waste Disposal | Collect in a labeled, compatible hazardous waste container | General chemical waste guidelines |
| Environmental Release | Should not be released into the environment | SDS for similar compounds |
| Regulatory Compliance | Adhere to local, state, and federal regulations | Legal requirement for chemical waste |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined below.
By following these guidelines, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
Essential Safety and Logistical Information for Handling Ac-YVAD-AOM
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensure laboratory safety and experimental integrity. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal methods for the selective caspase-1 inhibitor, Ac-YVAD-AOM.
Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification/Notes |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before use. |
| Eye Protection | Safety glasses with side shields or Goggles | Goggles are preferred to provide a better seal against splashes. |
| Body Protection | Laboratory coat | A standard lab coat should be worn and kept fastened to protect from minor spills and contamination of personal clothing. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If handling large quantities of the powder or creating aerosols, a fume hood should be used. |
It is crucial to wash hands thoroughly after handling the compound, even if gloves were worn.
Operational Plan: Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, inspect the packaging for any damage.
-
This compound powder should be stored at -20°C for long-term stability (up to 3 years).[2]
-
Once reconstituted in a solvent, it should be stored at -80°C for up to one year.[2]
2. Reconstitution:
-
This compound is soluble in DMSO.[2] A common stock concentration is 50 mg/mL (76.37 mM).[2]
-
All work with the powdered form should be conducted in a chemical fume hood to avoid inhalation.
-
Use appropriate PPE as detailed in the table above.
-
To reconstitute, add the calculated volume of DMSO to the vial containing the this compound powder.
-
Sonication may be required to fully dissolve the compound.[2]
-
Clearly label the stock solution with the compound name, concentration, date, and your initials.
3. Use in Experiments:
-
When diluting the stock solution for your experiment, use the appropriate solvent and perform the dilution in a fume hood or on a clean benchtop, depending on the nature of the experiment.
-
Avoid direct contact with the solution.
-
After use, securely cap the stock solution vial and return it to the correct storage temperature.
Disposal Plan
Proper disposal of chemical waste is critical to maintain a safe laboratory environment and comply with regulations.
-
Unused Compound (Powder): Dispose of as chemical waste in a properly labeled container according to your institution's hazardous waste disposal procedures.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be disposed of in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container. Do not pour down the drain.
Signaling Pathway of Caspase-1 Inhibition
This compound is a selective inhibitor of caspase-1. Caspase-1 plays a crucial role in the inflammatory response by cleaving pro-inflammatory cytokines into their active forms. By inhibiting caspase-1, this compound can block this process.
Caption: Inhibition of the Caspase-1 signaling pathway by this compound.
Experimental Workflow for Handling this compound
The following diagram outlines the general workflow for handling this compound in a laboratory setting.
Caption: General experimental workflow for this compound from receipt to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
